Androst-4-ene-3,6,17-trione
説明
Structure
3D Structure
特性
IUPAC Name |
(8R,9S,10R,13S,14S)-10,13-dimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,6,17-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14H,3-8,10H2,1-2H3/t12-,13-,14-,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMNEPMSGCRSRC-IEVKOWOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC(=O)C4=CC(=O)CCC34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC(=O)C4=CC(=O)CC[C@]34C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862888 | |
| Record name | Androst-4-ene-3,6,17-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243-06-3 | |
| Record name | Androst-4-ene-3,6,17-trione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Androst-4-ene-3,6,17-trione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002243063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Androst-4-ene-3,6,17-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60862888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ANDROSTENE-3,6,17-TRIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8L0381OBP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Aromatase Inhibition Mechanism of Androst-4-ene-3,6,17-trione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Androst-4-ene-3,6,17-trione, also known as 6-oxo, is a potent, mechanism-based irreversible inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for estrogen biosynthesis. This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.
Introduction
This compound is a steroidal compound that serves as a powerful tool in the study of estrogen-dependent physiological and pathological processes.[1] Its primary biochemical function is the irreversible inactivation of aromatase, the enzyme that catalyzes the conversion of androgens to estrogens.[2] By permanently binding to and inactivating aromatase, this compound effectively blocks estrogen production in peripheral and adipose tissues.[1] This mechanism has led to its investigation for modulating the testosterone-to-estrogen ratio.[2]
Mechanism of Aromatase Inhibition: Suicide Substrate Activity
This compound functions as a mechanism-based inactivator, often referred to as a "suicide substrate".[2] This mode of inhibition is characterized by the enzyme itself converting the inhibitor into a reactive molecule that covalently binds to the active site, leading to irreversible inactivation.[2]
The proposed mechanism involves the following key steps:
-
Competitive Binding: this compound initially binds to the active site of the aromatase enzyme in a competitive manner.
-
Enzymatic Conversion: The aromatase enzyme, a cytochrome P450 complex, processes this compound as it would its natural substrate, androstenedione. This process is believed to involve oxidation at the C-19 methyl group.[3][4]
-
Formation of a Reactive Intermediate: Through this enzymatic processing, a highly reactive electrophilic intermediate is generated. Research suggests this intermediate to be a 4β,5β-epoxy-19-oxo derivative of the parent compound.[3][4]
-
Covalent Adduct Formation: This reactive epoxide then forms a covalent bond with a nucleophilic residue within the enzyme's active site, leading to the permanent inactivation of the enzyme.[5] Studies using radiolabeled inhibitors suggest that this covalent linkage likely involves a sulfur atom from a cysteine residue.[5]
In addition to the parent compound's activity, this compound is also metabolized in vitro by human placental microsomes to a 3β-reduced metabolite, 3-hydroxy-androst-4-ene-6,17-dione (3-OHAT). This metabolite has been shown to be both a competitive and an irreversible inhibitor of aromatase itself.[5] However, studies indicate that the primary mechanism of aromatase inactivation by this compound is driven by the parent compound.[5]
Quantitative Data on Aromatase Inhibition
| Compound | Inhibition Type | K_i (μM) | k_inact (min⁻¹) | Source |
| 3-hydroxy-androst-4-ene-6,17-dione (3-OHAT) | Competitive & Irreversible | 6.5 | Not Reported | [5] |
| 19-Hydroxythis compound (19-OHAT) | Competitive & Time-dependent | 0.61 | 0.222 | [3] |
| 19-Oxothis compound (19-oxo AT) | Competitive & Time-dependent | 7.5 | 0.076 | [3] |
| 4β,5β-Epoxyandrosta-3,6,17,19-tetraone | Competitive & Time-dependent | 30 | 0.071 (in absence of NADPH) | [4] |
| 4β,5β-Epoxyandrosta-3,6,17,19-tetraone | Competitive & Time-dependent | 88 (K_I) | 0.133 (in presence of NADPH) | [4] |
Experimental Protocols
The following is a representative protocol for an in vitro aromatase inhibition assay using human placental microsomes, based on methodologies described in the scientific literature.
Preparation of Human Placental Microsomes
-
Tissue Procurement: Obtain fresh human term placenta from a local hospital, ensuring all ethical guidelines and regulations are followed. Transport the tissue on ice.
-
Homogenization: Mince the placental tissue and homogenize it in ice-cold buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4, containing 0.25 M sucrose).
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet cell debris and mitochondria.
-
Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) for 60 minutes at 4°C to pellet the microsomal fraction.
-
-
Washing and Storage: Resuspend the microsomal pellet in fresh buffer and repeat the high-speed centrifugation step. Finally, resuspend the washed microsomes in a storage buffer (e.g., phosphate buffer with glycerol), aliquot, and store at -80°C.
-
Protein Quantification: Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford or BCA assay).
Aromatase Inhibition Assay (Radiometric Method)
-
Reaction Mixture Preparation: In a reaction tube, combine the following components on ice:
-
Human placental microsomes (a predetermined optimal protein concentration).
-
Phosphate buffer (e.g., 0.1 M, pH 7.4).
-
A solution of this compound at various concentrations (or the vehicle control, e.g., DMSO).
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for a short period (e.g., 5 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding a mixture of:
-
[1β-³H]-Androstenedione (radiolabeled substrate).
-
An NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH.
-
-
Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding an ice-cold solvent (e.g., chloroform or diethyl ether).
-
Extraction of Steroids: Vortex the mixture to extract the steroids into the organic phase.
-
Separation of Substrate and Product: Separate the radiolabeled water ([³H]₂O), which is the product of the aromatase reaction, from the unreacted radiolabeled substrate. This can be achieved by adding a dextran-coated charcoal suspension, which adsorbs the steroid, followed by centrifugation.
-
Quantification of Radioactivity: Measure the radioactivity in the aqueous supernatant using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage inhibition against the logarithm of the inhibitor concentration. For mechanism-based inhibitors, further kinetic studies are required to determine K_i and k_inact values.
Conclusion
This compound is a potent suicide substrate for the aromatase enzyme. Its mechanism of action involves enzymatic conversion to a reactive electrophilic intermediate that covalently binds to and irreversibly inactivates the enzyme. This detailed understanding of its inhibitory mechanism, supported by quantitative data on related compounds and established experimental protocols, provides a solid foundation for its use in research and as a lead compound in the development of novel therapeutics targeting estrogen-dependent pathologies. Further studies to elucidate the precise kinetic constants of the parent compound and the specific amino acid residues involved in the covalent modification would further enhance our understanding of this important aromatase inhibitor.
References
- 1. Time-dependent inhibition of CYP3A4-mediated midazolam metabolism by macrolide antibiotics in CYP3A4 genetic variants: Comparison with testosterone metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Analysis of the Three-step Steroid Aromatase Reaction of Human Cytochrome P450 19A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A time-dependent inactivation of aromatase by 19-oxygenated androst-4-ene-3,6,17-triones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism for aromatase inactivation by a suicide substrate, this compound. The 4 beta, 5 beta-epoxy-19-oxo derivative as a reactive electrophile irreversibly binding to the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on aromatase inhibition with 4-androstene-3,6,17-trione: its 3 beta-reduction and time-dependent irreversible binding to aromatase with human placental microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Androsta-1,4,6-triene-3,17-dione on the Testosterone/Estrogen Ratio in Males: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Androsta-1,4,6-triene-3,17-dione (ATD), a potent, irreversible steroidal aromatase inhibitor, plays a crucial role in modulating the hormonal milieu in males.[1] By permanently inactivating the aromatase enzyme, ATD effectively blocks the conversion of androgens to estrogens, leading to a significant shift in the testosterone to estrogen (T/E) ratio.[1] This technical guide provides a comprehensive overview of the biochemical properties of ATD, its mechanism of action, and the resulting effects on the male endocrine system. While direct quantitative data from human clinical trials on ATD is limited, this guide synthesizes available information and data from related aromatase inhibitors to offer a thorough understanding of its potential impact. Detailed experimental protocols for the analysis of key hormonal markers are also provided to facilitate further research in this area.
Introduction
Androsta-1,4,6-triene-3,17-dione, colloquially referred to as "a-trione," is a synthetic steroid that has garnered significant interest for its potent anti-aromatase activity.[1] Aromatase is a key enzyme in steroidogenesis, responsible for the conversion of androgens, such as testosterone, into estrogens, like estradiol. In males, while estrogens are present in smaller quantities than androgens, they play a vital role in various physiological processes. However, an imbalanced testosterone-to-estrogen ratio can be associated with various pathological conditions. Aromatase inhibitors like ATD are therefore of interest for their potential therapeutic applications in conditions characterized by excess estrogen or for their use in research to understand the physiological roles of estrogens in males.[2]
Mechanism of Action: Aromatase Inhibition
ATD functions as a "suicide inhibitor" of the aromatase enzyme (cytochrome P450 19A1). This means that it irreversibly binds to the active site of the enzyme, leading to its permanent inactivation.[1] This potent and irreversible inhibition of aromatase leads to a significant reduction in the biosynthesis of estrogens.[1]
The physiological consequences of this enzymatic blockade in males are twofold:
-
Decreased Estrogen Levels: The direct inhibition of aromatase leads to a significant reduction in circulating levels of estrogens, primarily estradiol.
-
Increased Testosterone Levels: The reduction in estrogen levels disrupts the negative feedback loop on the hypothalamic-pituitary-gonadal (HPG) axis. This results in an increased secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which in turn stimulates the testes to produce more testosterone.[2]
The combined effect of decreased estrogen and increased testosterone leads to a substantial elevation of the testosterone/estrogen ratio.
Signaling Pathway
The following diagram illustrates the mechanism of action of Androsta-1,4,6-triene-3,17-dione in the context of steroid biosynthesis and the hypothalamic-pituitary-gonadal axis.
Caption: Mechanism of Aromatase Inhibition by ATD.
Quantitative Data on Hormonal Effects
While specific, peer-reviewed clinical trial data quantitatively detailing the effects of Androsta-1,4,6-triene-3,17-dione on the testosterone/estrogen ratio in human males is scarce in the public domain, a pilot study on a dietary supplement containing ATD reported significant increases in bioavailable testosterone (over 400%) and a decrease in estradiol (over 50%) in male subjects.[3]
To provide a comparative context, the following table summarizes the effects of other aromatase inhibitors on the hormonal profiles of men, as reported in various studies. It is crucial to note that these are different compounds, and their effects may not be directly extrapolated to ATD.
| Aromatase Inhibitor | Dosage | Duration | Change in Testosterone | Change in Estradiol | Change in T/E Ratio | Study Population | Reference |
| Anastrozole | 1 mg/day | 12 weeks | Doubling of bioavailable testosterone | Moderate decrease | Significant increase | Older men | [2] |
| Letrozole | 2.5 mg/day | 4 months | Significant increase | Significant decrease | Significant increase | Infertile men | [4] |
| Testolactone | Varies | Varies | Increase | Decrease | Increase from 5 to 12 | Men with infertility | [5] |
| Anastrozole | Varies | Varies | Increase | Decrease | Increase from 7 to 18 | Men with infertility | [5] |
Experimental Protocols
Accurate assessment of the hormonal effects of Androsta-1,4,6-triene-3,17-dione requires robust and validated experimental protocols. This section outlines key methodologies for conducting such studies.
Study Design and Subject Recruitment
A randomized, double-blind, placebo-controlled trial is the gold standard for evaluating the efficacy and safety of ATD.
-
Inclusion Criteria: Healthy adult males, aged 18-55, with baseline testosterone and estradiol levels within the normal range.
-
Exclusion Criteria: History of endocrine disorders, use of medications known to affect hormone levels, and abnormal liver or kidney function.
-
Randomization: Subjects should be randomly assigned to receive either ATD at a specified dose or a matching placebo.
-
Blinding: Both subjects and investigators should be blinded to the treatment allocation.
Dosing and Administration
-
Dosage: Based on preclinical data and studies of similar compounds, a starting dose could be in the range of 50-100 mg/day. Dose-ranging studies would be necessary to determine the optimal dose.
-
Administration: Oral administration is the typical route for steroidal compounds.
Blood Sampling and Hormone Analysis
-
Sampling Schedule: Blood samples should be collected at baseline and at regular intervals throughout the study (e.g., weekly for the first month, then monthly).
-
Analytical Methods: Due to the high specificity and sensitivity required for steroid hormone analysis, mass spectrometry-based methods are recommended.
LC-MS/MS is the preferred method for the simultaneous quantification of testosterone and estradiol in serum or plasma.
-
Sample Preparation:
-
Addition of isotopically labeled internal standards (e.g., ¹³C₃-Testosterone, ¹³C₃-Estradiol) to the serum sample.
-
Protein precipitation using a solvent like acetonitrile.
-
Liquid-liquid extraction with a solvent such as methyl tert-butyl ether (MTBE) to isolate the steroids.
-
Evaporation of the organic solvent and reconstitution of the residue in a mobile phase-compatible solution.
-
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid or ammonium fluoride.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) is commonly used, often in positive mode for testosterone and negative mode for estradiol.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
-
GC-MS is another powerful technique for steroid analysis, often requiring derivatization.
-
Sample Preparation:
-
Similar extraction procedures as for LC-MS/MS.
-
Derivatization: Conversion of the steroid hormones into more volatile and thermally stable derivatives (e.g., using N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to improve chromatographic performance.
-
-
Chromatographic Separation:
-
Column: A non-polar capillary column (e.g., DB-1 or DB-5).
-
Carrier Gas: Helium.
-
-
Mass Spectrometric Detection:
-
Ionization: Electron ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) or full scan mode.
-
Experimental Workflow
The following diagram outlines a typical experimental workflow for a clinical study investigating the effects of ATD on male hormone levels.
Caption: A typical experimental workflow for an ATD clinical study.
Conclusion
Androsta-1,4,6-triene-3,17-dione is a potent, irreversible aromatase inhibitor with the potential to significantly alter the testosterone/estrogen ratio in males by decreasing estrogen synthesis and consequently increasing endogenous testosterone production. While direct and comprehensive quantitative data from human trials on ATD are needed, the existing information, combined with data from related compounds, provides a strong basis for its expected effects. The experimental protocols outlined in this guide offer a framework for conducting rigorous scientific investigations to further elucidate the precise impact of ATD on male physiology. Such research is essential for understanding its potential therapeutic applications and for informing the drug development process.
References
- 1. Androsta-1,4,6-triene-3,17-dione | 633-35-2 | Benchchem [benchchem.com]
- 2. Aromatase inhibitors in men: effects and therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Review on Testosterone: Estradiol Ratio—Does It Matter, How Do You Measure It, and Can You Optimize It? - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biotransformation and Synthesis of Androst-4-ene-3,6,17-trione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Androst-4-ene-3,6,17-trione, also known as 6-oxo, is a potent, irreversible aromatase inhibitor. While not a naturally occurring steroid hormone, its formation through the biotransformation of endogenous precursors and its chemical synthesis are of significant interest in pharmaceutical research and development. This technical guide provides a comprehensive overview of the potential biosynthetic pathways, chemical synthesis routes, and the analytical methods used to study this compound. Detailed experimental protocols and quantitative data are presented to facilitate further investigation into its properties and applications.
Introduction
This compound is a steroidal compound that effectively inhibits the aromatase enzyme (CYP19A1), which is responsible for the conversion of androgens to estrogens.[1] This mechanism of action gives it potential therapeutic applications in conditions where estrogen suppression is desirable. Although it is primarily known as a synthetic molecule, there is evidence suggesting its potential formation from endogenous steroid precursors through microbial or enzymatic action.[2] This guide will explore both the biotransformation and chemical synthesis of this compound.
Potential Biosynthetic Pathways (Biotransformation)
A dedicated endogenous biosynthetic pathway for this compound has not been identified in humans. However, its formation can be postulated through the enzymatic modification of common steroid precursors such as Dehydroepiandrosterone (DHEA) and Androstenedione. The key enzymatic step would be the oxidation of the C6 position.
Precursors and Key Enzymes
The logical precursors for the biotransformation of this compound are androstenedione and DHEA. The introduction of a ketone group at the C6 position is likely catalyzed by a C6-hydroxylase, followed by oxidation of the resulting hydroxyl group. Cytochrome P450 enzymes are a major class of enzymes known to be involved in steroid hydroxylation.[3][4] Specifically, enzymes with 6β-hydroxylase activity are of interest.
Table 1: Key Precursors and Potential Enzymes in the Biotransformation of this compound
| Precursor Molecule | Intermediate(s) | Potential Enzyme(s) |
| Dehydroepiandrosterone (DHEA) | Androstenedione, 6β-hydroxyandrostenedione | 3β-hydroxysteroid dehydrogenase (3β-HSD), Cytochrome P450 (e.g., CYP3A4 with 6β-hydroxylase activity), 6-hydroxy-steroid dehydrogenase |
| Androstenedione | 6β-hydroxyandrostenedione | Cytochrome P450 (e.g., CYP3A4 with 6β-hydroxylase activity), 6-hydroxy-steroid dehydrogenase |
Visualizing the Potential Biotransformation Pathway
Caption: Potential enzymatic conversion of DHEA to this compound.
Chemical Synthesis
The chemical synthesis of this compound typically starts from readily available steroid precursors like androstenedione. The primary challenge is the regioselective introduction of the ketone at the C6 position.
Synthetic Route Overview
A common synthetic approach involves the allylic oxidation of androstenedione. This can be achieved using various oxidizing agents.
Table 2: Chemical Synthesis of this compound
| Starting Material | Key Reagents | Product | Reference |
| Androstenedione | Chromium trioxide (CrO₃), Acetic acid | This compound | General steroid chemistry principles |
Visualizing the Chemical Synthesis Workflow
Caption: A simplified workflow for the chemical synthesis of this compound.
Experimental Protocols
Investigating the biotransformation of this compound requires robust experimental protocols. Below are methodologies for in vitro enzyme assays and analytical detection.
In Vitro Enzyme Assay for Androstenedione Conversion
This protocol is designed to assess the potential of a given enzyme preparation (e.g., liver microsomes) to convert androstenedione to this compound.
-
Enzyme Preparation:
-
Prepare human liver microsomes (or other enzyme source) at a concentration of 1 mg/mL in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
-
Reaction Mixture:
-
In a microcentrifuge tube, combine:
-
100 µL of enzyme preparation
-
10 µL of androstenedione solution (in a suitable solvent like ethanol, final concentration 10 µM)
-
880 µL of buffer
-
10 µL of NADPH regenerating system (to initiate the reaction)
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 1 mL of ice-cold ethyl acetate.
-
Vortex vigorously and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Analysis:
-
Reconstitute the dried extract in a suitable solvent for LC-MS or GC-MS analysis.
-
Analytical Methods: GC-MS and LC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary techniques for the detection and quantification of this compound and its metabolites.[5][6]
Table 3: Comparison of Analytical Methods
| Method | Sample Preparation | Derivatization | Pros | Cons |
| GC-MS | Hydrolysis (if conjugated), liquid-liquid or solid-phase extraction | Required (e.g., silylation) | High resolution, established libraries | Destructive, requires derivatization |
| LC-MS | Protein precipitation, liquid-liquid or solid-phase extraction | Often not required | High throughput, suitable for polar and non-volatile compounds | Matrix effects can be significant |
Visualizing the Analytical Workflow
Caption: A generalized workflow for the analysis of this compound.
Quantitative Data
As this compound is not a known endogenous product, quantitative data on its biosynthesis is limited. The following table presents relevant quantitative information from studies involving its administration and the analysis of its metabolites.
Table 4: Quantitative Data on this compound and its Metabolites
| Parameter | Value | Condition | Reference |
| Limit of Quantification (LC-MS) | 5 ng/mL | For this compound and its metabolites in urine | [5] |
| Limit of Detection (GC-MS) | 5-10 ng/mL | For this compound and its metabolites in urine | [6] |
| Detection Time (GC-MS) | Up to 37 hours | For the major metabolite (androst-4-ene-6alpha-ol-3,17-dione) after administration | [6] |
Conclusion
While the biosynthesis of this compound is not a confirmed endogenous pathway, its potential formation from common steroid precursors through enzymatic action presents an intriguing area for further research. This guide has provided a framework for investigating this biotransformation, including potential pathways, relevant enzymes, and detailed experimental protocols. The chemical synthesis and analytical methodologies described herein offer the necessary tools for researchers and drug development professionals to explore the full potential of this potent aromatase inhibitor. Further studies are warranted to elucidate the specific enzymes capable of catalyzing the formation of this compound and to determine if this biotransformation occurs in vivo under specific physiological or pathological conditions.
References
- 1. This compound|High-Purity Reference Standard [benchchem.com]
- 2. wada-ama.org [wada-ama.org]
- 3. Multiple sites of steroid hydroxylation by the liver microsomal cytochrome P-450 system: primary and secondary metabolism of androstenedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steroidogenic enzymes: structure, function, and role in regulation of steroid hormone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of this compound and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of this compound (6-OXO) and its metabolites in urine by gas chromatography-mass spectrometry in relation to doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-Target Effects of Androst-4-ene-3,6,17-trione In Vitro: An In-Depth Technical Guide
Foreword: This technical guide provides a comprehensive overview of the in vitro pharmacology of Androst-4-ene-3,6,17-trione, with a specific focus on its off-target effects. While extensively studied for its potent, irreversible inhibition of aromatase, its interactions with other cellular targets are less well-characterized. This document aims to synthesize the available data for researchers, scientists, and drug development professionals.
Introduction
This compound, also known as 6-OXO, is a steroidal compound recognized for its function as a mechanism-based inhibitor of the aromatase (CYP19A1) enzyme.[1] Its primary mechanism of action involves irreversible binding to and inactivation of aromatase, thereby blocking the conversion of androgens to estrogens.[1][2] This on-target activity has been the principal focus of research, particularly in the context of modulating hormone levels. However, a thorough understanding of a compound's safety and specificity requires investigation into its potential off-target interactions. This guide will delve into the known in vitro activities of this compound beyond aromatase inhibition.
On-Target Activity: Aromatase Inhibition
The primary and most well-documented pharmacological action of this compound is the irreversible inhibition of aromatase. This activity has been demonstrated in in vitro studies using human placental microsomes.[1][3] The compound acts as a suicide substrate, where the enzyme converts it into a reactive intermediate that then covalently binds to the enzyme, leading to its inactivation.[3][4]
Quantitative Data for On-Target Activity
| Target | Compound | Assay System | Key Parameter | Value | Reference |
| Aromatase | This compound | Human Placental Microsomes | Irreversible Inhibition | Time-dependent | [3] |
| Aromatase | 3β-reduced metabolite (3-OHAT) | Human Placental Microsomes | Ki | 6.5 µM | [4] |
Potential Off-Target Effects
The available literature on the off-target effects of this compound is limited. Most of the available information is inferred from metabolic studies or by analogy to other structurally related steroids.
Interaction with Steroidogenic Enzymes
3.1.1. 5α-Reductase
3.1.2. Other Steroidogenic Enzymes
There is a lack of published data on the in vitro effects of this compound on other key steroidogenic enzymes, such as 17β-hydroxysteroid dehydrogenase (17β-HSD) or 3β-hydroxysteroid dehydrogenase (3β-HSD).
Interaction with Steroid Receptors
Comprehensive in vitro screening of this compound against a panel of steroid hormone receptors (Androgen Receptor, Estrogen Receptor, Glucocorticoid Receptor, Progesterone Receptor) has not been reported in the literature. Studies on other androstene hormones, such as DHEA and its metabolites, have shown weak activation of the androgen and estrogen receptors.[7] This suggests that this compound could potentially have some affinity for these receptors, although it is unlikely to be a potent agonist or antagonist.
Experimental Protocols
Aromatase Inhibition Assay in Human Placental Microsomes
This protocol is based on methodologies described in the literature for assessing aromatase inhibition.[3][8]
Objective: To determine the in vitro inhibitory activity of this compound on aromatase.
Materials:
-
Human placental microsomes
-
This compound
-
[1β-³H]-Androst-4-ene-3,17-dione (substrate)
-
NADPH
-
Phosphate buffer (pH 7.4)
-
Chloroform
-
Dextran-coated charcoal
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing human placental microsomes, phosphate buffer, and NADPH.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding the radiolabeled substrate, [1β-³H]-Androst-4-ene-3,17-dione.
-
Incubate the mixture at 37°C for a specified time.
-
Stop the reaction by adding chloroform to extract the steroids.
-
Separate the aqueous phase (containing ³H₂O released during aromatization) from the organic phase.
-
Treat the aqueous phase with dextran-coated charcoal to remove any remaining steroids.
-
Measure the radioactivity of the aqueous phase using a scintillation counter.
-
Calculate the rate of aromatase activity and determine the inhibitory potency of this compound (e.g., IC50 or Ki).
Visualizations
Signaling Pathway of Aromatase Inhibition
Caption: Aromatase inhibition by this compound.
Experimental Workflow for Aromatase Inhibition Assay
References
- 1. Steroid - Wikipedia [en.wikipedia.org]
- 2. Biochemical studies of estr-4-ene-3,6,17-trione and 5 alpha-androstan-17-ones with or without a carbonyl function at C-3 and/or C-6 as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]
- 4. Studies on aromatase inhibition with 4-androstene-3,6,17-trione: its 3 beta-reduction and time-dependent irreversible binding to aromatase with human placental microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 4-hydroxyandrost-4-ene-3,17-dione and its metabolites on 5 alpha-reductase activity and the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro effects of an aromatase inhibitor on 5 alpha-reductase activity in human hypertrophic prostatic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Stereochemistry of Androstene Hormones Determines Interactions with Human Androgen, Estrogen, and Glucocorticoid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 2243-06-3 | FA17905 [biosynth.com]
An In-depth Technical Guide on the Core Properties of Androst-4-ene-3,6,17-trione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Androst-4-ene-3,6,17-trione, a synthetic steroid, is a potent, irreversible inhibitor of the aromatase enzyme. This guide provides a comprehensive overview of its natural occurrence, biological function, metabolism, and the analytical methods for its detection. While marketed as a nutritional supplement to modulate hormone levels, its natural presence in human physiology is not definitively established and may result from ex-situ biotransformation. Its primary mechanism of action involves "suicide inhibition" of aromatase, leading to a significant reduction in estrogen biosynthesis and a consequential increase in testosterone levels. This document details the quantitative effects on human hormone profiles, outlines key experimental protocols for its study, and presents its metabolic and signaling pathways through structured diagrams.
Natural Occurrence
The classification of this compound as a natural human metabolite is a subject of considerable debate. While some sources describe it as a natural metabolite of testosterone and dihydrotestosterone, concrete evidence of its endogenous biosynthesis and physiological concentrations in humans is lacking.[1]
The World Anti-Doping Agency (WADA) has noted that the detection of this compound in urine samples can be an artifact of microbial contamination.[2] Certain microbes can convert endogenous steroids like Dehydroepiandrosterone (DHEA) into this compound in situ within a urine sample, complicating the interpretation of its origin.[2] Therefore, its presence in a biological sample is more commonly associated with the administration of exogenous supplements rather than natural physiological processes.[3][4]
The potential pathway for the formation of this compound from DHEA due to microbial action is illustrated below.
Biological Function: Aromatase Inhibition
The primary and most well-documented biological function of this compound is its potent and irreversible inhibition of aromatase (cytochrome P450 19A1), the key enzyme responsible for converting androgens to estrogens.[5][6]
Mechanism of Action: Suicide Inhibition
This compound acts as a mechanism-based inhibitor, often referred to as a "suicide inhibitor."[3][6] It mimics the natural substrate of aromatase, androstenedione, and binds to the enzyme's active site. The enzyme then initiates its catalytic cycle, which transforms this compound into a reactive intermediate that covalently binds to the enzyme, leading to its permanent inactivation.[6] This irreversible inhibition necessitates the de novo synthesis of aromatase to restore estrogen production.
Physiological Effects: Hormonal Modulation
By inhibiting aromatase, this compound significantly reduces the biosynthesis of estrogens, such as estradiol, from androgens like testosterone.[1][5] This decrease in circulating estrogen levels disrupts the negative feedback loop to the hypothalamus and pituitary gland. In response, the pituitary increases the secretion of Luteinizing Hormone (LH).[7][8] In males, LH stimulates the Leydig cells in the testes to increase the production of testosterone.[7] The overall effect is a marked increase in the testosterone-to-estradiol ratio.[1][7]
Quantitative Data
In Vivo Human Studies
A key study conducted at Baylor University investigated the effects of this compound supplementation in resistance-trained males over an eight-week period. The results demonstrated a significant impact on hormone profiles, as summarized below.
| Parameter | 300 mg/day Group | 600 mg/day Group |
| Free Testosterone | +90% | +84% |
| Dihydrotestosterone (DHT) | Significant Increase | Significant Increase |
| Testosterone/Estradiol Ratio | +53% | +67% |
| Data compiled from references[7][8]. Note: The study concluded that these hormonal changes did not translate to significant effects on body composition. |
In Vitro Aromatase Inhibition
Experimental Protocols
In Vivo Human Supplementation Study
The following is a representative methodology based on the Baylor University study:[8]
-
Objective: To determine the effects of this compound on body composition, clinical safety markers, and hormone profiles in resistance-trained males.
-
Subjects: Healthy, resistance-trained males.
-
Study Design: A prospective study with subjects assigned to one of two dosage groups.
-
Supplementation Protocol:
-
Dosage: Subjects received either 300 mg or 600 mg of this compound daily.
-
Duration: Supplementation was carried out for eight weeks.
-
Washout Period: A three-week washout period followed the supplementation phase.
-
-
Data Collection:
-
Blood Sampling: Blood samples were collected at baseline, at various points during the eight-week supplementation, and after the washout period.
-
Hormone Analysis: Serum was analyzed for total testosterone, free testosterone, dihydrotestosterone, and estradiol using validated immunoassays or chromatographic methods.
-
Body Composition: Assessed using methods such as dual-energy X-ray absorptiometry (DEXA).
-
Clinical Safety Markers: Standard blood chemistry panels were analyzed to monitor liver and kidney function, and lipid profiles.
-
-
Statistical Analysis: Changes from baseline values for all parameters were analyzed using appropriate statistical tests (e.g., ANOVA) to determine significance.
Detection in Urine for Doping Control
The following protocol is a standard approach for the detection and quantification of this compound and its metabolites in urine.[4][5]
References
- 1. This compound | 2243-06-3 | FA17905 [biosynth.com]
- 2. wada-ama.org [wada-ama.org]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. Detection of this compound (6-OXO) and its metabolites in urine by gas chromatography-mass spectrometry in relation to doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of this compound and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound|High-Purity Reference Standard [benchchem.com]
- 8. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]
- 9. Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Androst-4-ene-3,6,17-trione on Luteinizing Hormone Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Androst-4-ene-3,6,17-trione, also known as 6-OXO, is a potent, irreversible inhibitor of the aromatase enzyme.[1][2] By blocking the conversion of androgens to estrogens, it disrupts the negative feedback loop on the hypothalamic-pituitary-gonadal (HPG) axis, which is anticipated to increase luteinizing hormone (LH) secretion.[1] This guide provides a comprehensive technical overview of the known effects of this compound on LH and other related hormones, details common experimental protocols for its study, and visualizes the key signaling pathways and experimental workflows. While the theoretical mechanism of action strongly suggests a significant impact on LH, direct quantitative evidence from human studies remains limited.
Introduction
This compound is a steroidal substance that functions as a "suicide" inhibitor of aromatase, the enzyme responsible for the biosynthesis of estrogens from androgens.[3] This irreversible inactivation of aromatase leads to a reduction in circulating estrogen levels.[1] In men, estradiol exerts negative feedback on the hypothalamus and pituitary gland, suppressing the release of Gonadotropin-Releasing Hormone (GnRH) and subsequently LH.[4] By reducing estradiol levels, aromatase inhibitors are expected to disinhibit this feedback loop, leading to an increase in LH and, consequently, testosterone production by the Leydig cells of the testes.[2] This mechanism has led to the investigation of this compound and other aromatase inhibitors for their potential to modulate the endocrine system.
Mechanism of Action on the Hypothalamic-Pituitary-Gonadal (HPG) Axis
The primary mechanism by which this compound is believed to influence LH levels is through the inhibition of aromatase. The signaling cascade is as follows:
-
Aromatase Inhibition : this compound binds to and irreversibly inactivates the aromatase enzyme in peripheral tissues.[2]
-
Reduced Estrogen Synthesis : This inactivation prevents the conversion of androgens, such as testosterone and androstenedione, into estrogens like estradiol and estrone.[1]
-
Disinhibition of Negative Feedback : The resulting decrease in circulating estradiol levels reduces the negative feedback on the hypothalamus and pituitary gland.[4]
-
Increased GnRH and LH Secretion : The reduction in estrogenic feedback is hypothesized to lead to an increased pulsatile release of GnRH from the hypothalamus, which in turn stimulates the anterior pituitary to secrete more LH.
-
Stimulation of Testosterone Production : Elevated LH levels then act on the Leydig cells in the testes to increase the synthesis and secretion of testosterone.[2]
This pathway underscores the potential of this compound to significantly elevate LH levels.
Figure 1. Signaling pathway of this compound's effect on the HPG axis.
Quantitative Data on Hormonal Changes
While the mechanism of action suggests a robust increase in LH, the most comprehensive human study on this compound did not report a statistically significant change in LH levels.[5][6] However, significant changes in other hormones were observed. The following table summarizes the quantitative data from an eight-week study in resistance-trained males.[5]
| Hormone | Dosage | Baseline (Mean ± SD) | Week 8 (Mean ± SD) | Percentage Change | p-value |
| Luteinizing Hormone (LH) | 300 mg/day | Not Reported | Not Reported | No significant change | > 0.05 |
| 600 mg/day | Not Reported | Not Reported | No significant change | > 0.05 | |
| Free Testosterone (FT) | 300 mg/day | Not Reported | Not Reported | +90% | < 0.05 |
| 600 mg/day | Not Reported | Not Reported | +84% | < 0.05 | |
| Dihydrotestosterone (DHT) | 300 mg/day | Not Reported | Not Reported | +192% | < 0.05 |
| 600 mg/day | Not Reported | Not Reported | +265% | < 0.05 | |
| Estrone | 300 mg/day | Not Reported | Not Reported | +22% | > 0.05 |
| 600 mg/day | Not Reported | Not Reported | +52% | < 0.05 | |
| Free Testosterone/Estradiol Ratio | 300 mg/day | Not Reported | Not Reported | +53% | Not Reported |
| 600 mg/day | Not Reported | Not Reported | +67% | Not Reported |
Data extracted from a study conducted at Baylor University. The study noted that aromatase activity was not completely inhibited.[5][7]
Experimental Protocols
The following outlines a typical experimental design for assessing the impact of this compound on hormone levels in human subjects, based on published research.[5][6]
Study Design
-
Type : Randomized, double-blind, placebo-controlled trial.
-
Participants : Healthy, eugonadal, resistance-trained males.
-
Groups :
-
Placebo group.
-
Low-dose group (e.g., 300 mg/day of this compound).
-
High-dose group (e.g., 600 mg/day of this compound).
-
-
Duration : 8 weeks of supplementation, followed by a 3-week washout period.
Data Collection
-
Blood Sampling : Venous blood samples are collected at baseline (Week 0), and at specified intervals during the treatment period (e.g., Weeks 1, 3, 8) and after the washout period (e.g., Week 11).
-
Urine Sampling : 24-hour urine collections may be performed at the same time points as blood sampling for analysis of metabolites and clinical chemistry markers.
Hormone Analysis
-
Hormone Panel : Serum is analyzed for a comprehensive panel of hormones including:
-
Luteinizing Hormone (LH)
-
Follicle-Stimulating Hormone (FSH)
-
Total Testosterone
-
Free Testosterone
-
Dihydrotestosterone (DHT)
-
Estradiol
-
Estrone
-
Sex Hormone-Binding Globulin (SHBG)
-
-
Analytical Methods : Immunoassays (e.g., ELISA, chemiluminescence) are commonly used for hormone quantification. Mass spectrometry-based methods (e.g., LC-MS/MS, GC-MS) can provide higher specificity and are used for the detection of this compound and its metabolites.[2]
Statistical Analysis
-
Data are typically analyzed using a two-way analysis of variance (ANOVA) with repeated measures to assess the effects of time and group.
-
Post-hoc tests are used to identify specific differences between groups at various time points.
-
The significance level is generally set at p < 0.05.
Figure 2. A generalized experimental workflow for studying this compound.
Discussion and Future Directions
The discrepancy between the expected and observed effects of this compound on LH levels warrants further investigation. It is possible that the dosages used in human studies were insufficient to completely inhibit aromatase, as suggested by the observed increase in estrone levels at the higher dose.[5] Alternatively, other metabolites of this compound may have unforeseen effects on the HPG axis.
Future research should focus on:
-
Dose-response studies : To determine the optimal dose of this compound for maximal aromatase inhibition and to observe the corresponding effects on LH.
-
Pharmacokinetic and pharmacodynamic studies : To better understand the absorption, distribution, metabolism, and excretion of this compound and its metabolites, and their direct effects on the hypothalamus and pituitary.
-
Comparative studies : To compare the effects of this compound with other aromatase inhibitors, such as anastrozole and letrozole, on LH and other gonadotropins.
Conclusion
This compound is a potent aromatase inhibitor with a clear theoretical mechanism for increasing LH levels through the disruption of estrogen-mediated negative feedback. However, the limited available human data has not demonstrated a significant increase in LH, despite significant elevations in free testosterone and DHT. This suggests a more complex in vivo activity than predicted by its in vitro profile. For researchers and drug development professionals, this compound remains an interesting compound for studying the modulation of the HPG axis, but further research is required to fully elucidate its effects on luteinizing hormone and to establish a clear dose-response relationship.
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound|High-Purity Reference Standard [benchchem.com]
- 3. Clinical use of aromatase inhibitors (AI) in premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aromatase Inhibition Causes Increased Amplitude, but not Frequency, of Hypothalamic-Pituitary Output in Normal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of aromatase inhibition on sex steroids, gonadotropins, and markers of bone turnover in older men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of eight weeks of an alleged aromatase inhibiting nutritional supplement 6-OXO (this compound) on serum hormone profiles and clinical safety markers in resistance-trained, eugonadal males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Suicide Inhibition Kinetics of Androst-4-ene-3,6,17-trione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the suicide inhibition kinetics of Androst-4-ene-3,6,17-trione, a potent mechanism-based inactivator of aromatase. This document synthesizes key findings on its mechanism of action, presents quantitative kinetic data for the compound and its relevant metabolites and derivatives, and details the experimental protocols utilized in this field of research.
This compound (AT), also known as 6-oxo, is a steroidal compound that irreversibly binds to and inactivates aromatase, the enzyme responsible for converting androgens to estrogens.[1][2][3] This mechanism of action, termed suicide inhibition, makes it a subject of significant interest in the study of estrogen biosynthesis and the development of hormone-dependent cancer therapies.
Mechanism of Aromatase Inactivation
This compound functions as a suicide substrate for aromatase, a cytochrome P450 enzyme.[1] The inactivation process is time-dependent and requires the presence of NADPH and oxygen.[4] The proposed mechanism suggests that AT is converted by aromatase into a reactive intermediate that then covalently binds to the enzyme's active site, leading to its irreversible inactivation.
Two primary pathways for the formation of this reactive intermediate have been investigated:
-
19-Oxygenation Pathway: This hypothesis posits that aromatase hydroxylates the C19 methyl group of AT, forming 19-hydroxythis compound (19-OHAT) and subsequently 19-oxothis compound (19-oxo-AT). These intermediates are thought to be key to the time-dependent inactivation of the enzyme.[4]
-
Epoxidation Pathway: An alternative mechanism involves the formation of a 4β,5β-epoxy intermediate. This epoxide is proposed to be a reactive electrophile that can alkylate a nucleophilic residue within the aromatase active site, leading to irreversible binding.[1]
Studies have shown that both 19-oxygenated derivatives and synthesized epoxy derivatives of AT can cause time-dependent inactivation of aromatase, suggesting that either or both pathways may contribute to the overall inhibitory effect.
A significant aspect of this compound's behavior in experimental systems, particularly with human placental microsomes, is its rapid metabolism. AT is quickly converted to its 3β-reduced metabolite, 3-hydroxy-androst-4-ene-6,17-dione (3-OHAT). This metabolite is itself a competitive and irreversible inhibitor of aromatase. However, research indicates that the apparent time-dependent loss of aromatase activity is primarily due to the action of the parent compound, this compound.
Caption: Proposed metabolic pathways for the suicide inhibition of aromatase by this compound.
Quantitative Kinetic Data
While this compound is a confirmed suicide inhibitor, its rapid metabolism has made the direct determination of its kinetic constants (Ki and kinact) challenging. The majority of available quantitative data pertains to its metabolites and synthetic derivatives, which provide insight into the structure-activity relationships and the mechanism of inactivation.
| Compound | Ki (μM) | kinact (min-1) | Enzyme Source | Reference |
| Metabolites and Intermediates | ||||
| 3-Hydroxy-androst-4-ene-6,17-dione (3-OHAT) | 6.5 | Not Reported | Human Placental Microsomes | [5] |
| 19-Hydroxythis compound (19-OHAT) | 0.61 | 0.222 | Human Placental Microsomes | [4] |
| 19-Oxothis compound (19-oxo-AT) | 7.5 | 0.076 | Human Placental Microsomes | [4] |
| 4β,5β-Epoxyandrostane-3,6,17-trione | 5.1 | No inactivation observed | Human Placental Microsomes | [4] |
| Derivatives | ||||
| Estr-4-ene-3,6,17-trione (19-Nor-AT) | 50-820 nM (range) | 0.148 | Human Placental Microsomes | [6] |
Table 1: Kinetic parameters for metabolites, intermediates, and derivatives of this compound.
Experimental Protocols
The determination of the kinetic parameters for suicide inhibitors of aromatase involves a series of specialized assays. The following outlines a general methodology for these key experiments.
1. Preparation of Human Placental Microsomes
-
Source: Human term placenta is obtained after delivery and immediately placed on ice.
-
Homogenization: The tissue is minced and homogenized in a cold buffer (e.g., phosphate buffer containing sucrose and EDTA).
-
Centrifugation: The homogenate undergoes differential centrifugation. A low-speed spin removes cell debris and nuclei, followed by a high-speed ultracentrifugation to pellet the microsomal fraction.
-
Storage: The microsomal pellet is resuspended in a suitable buffer and stored at -80°C. Protein concentration is determined using a standard method like the Bradford or BCA assay.
2. Aromatase Activity Assay
-
Principle: The most common method is the tritiated water release assay. This assay uses [1β-³H]-androst-4-ene-3,17-dione as a substrate. Aromatase action releases the ³H atom from the C1β position, which then forms ³H₂O. The amount of radioactivity in the aqueous phase is proportional to enzyme activity.
-
Reaction Mixture: A typical reaction mixture includes:
-
Human placental microsomes
-
NADPH generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
[1β-³H]-androst-4-ene-3,17-dione
-
Buffer (e.g., phosphate buffer, pH 7.4)
-
-
Incubation: The reaction is initiated by adding the substrate and incubated at 37°C for a specific time.
-
Termination and Separation: The reaction is stopped by adding an organic solvent (e.g., chloroform). The aqueous phase containing ³H₂O is separated from the organic phase containing the unreacted substrate by centrifugation.
-
Quantification: The radioactivity in an aliquot of the aqueous phase is measured by liquid scintillation counting.
3. Determination of Ki (Inhibition Constant)
-
Method: Ki is determined through competitive inhibition assays.
-
Procedure:
-
Varying concentrations of the inhibitor (this compound or its analogs) are pre-incubated with the microsomes and NADPH generating system for a short period.
-
The aromatase reaction is initiated by adding several concentrations of the substrate, [1β-³H]-androst-4-ene-3,17-dione.
-
The initial reaction velocities are measured.
-
The data are analyzed using a Dixon plot or by non-linear regression fitting to the appropriate competitive inhibition model of the Michaelis-Menten equation.
-
4. Determination of kinact (Rate of Inactivation)
-
Method: The time-dependent inactivation of aromatase is measured.
-
Procedure:
-
Aromatase is pre-incubated with a saturating concentration of the inhibitor and the NADPH generating system.
-
At various time intervals, aliquots of the pre-incubation mixture are removed and diluted into an aromatase assay mixture containing a saturating concentration of the substrate.
-
The residual aromatase activity is measured.
-
The natural logarithm of the percentage of remaining activity is plotted against the pre-incubation time. The slope of this plot gives the pseudo-first-order rate constant of inactivation (kobs).
-
This is repeated for several inhibitor concentrations. A double reciprocal plot of kobs versus the inhibitor concentration is then used to determine the maximal rate of inactivation (kinact) and the concentration of inhibitor that gives half-maximal inactivation (KI).
-
Caption: Generalized experimental workflow for determining the kinetic parameters of aromatase suicide inhibitors.
Conclusion
This compound is a potent suicide inhibitor of aromatase. Its mechanism of action involves enzymatic conversion to a reactive intermediate that irreversibly inactivates the enzyme. While the precise kinetic constants for the parent compound are not definitively established due to its rapid metabolism, the available data on its metabolites and derivatives provide valuable insights for researchers in pharmacology and drug development. The experimental protocols outlined in this guide serve as a foundation for the continued investigation of this and other mechanism-based aromatase inhibitors.
References
- 1. Mechanism for aromatase inactivation by a suicide substrate, this compound. The 4 beta, 5 beta-epoxy-19-oxo derivative as a reactive electrophile irreversibly binding to the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|High-Purity Reference Standard [benchchem.com]
- 3. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]
- 4. A time-dependent inactivation of aromatase by 19-oxygenated androst-4-ene-3,6,17-triones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on aromatase inhibition with 4-androstene-3,6,17-trione: its 3 beta-reduction and time-dependent irreversible binding to aromatase with human placental microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemical studies of estr-4-ene-3,6,17-trione and 5 alpha-androstan-17-ones with or without a carbonyl function at C-3 and/or C-6 as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing the Interaction of Androst-4-ene-3,6,17-trione with Human Placental Aromatase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the binding of Androst-4-ene-3,6,17-trione to human placental aromatase. This compound, a potent steroidal aromatase inhibitor, has been a subject of significant interest for its potential therapeutic applications in estrogen-dependent diseases. This document outlines the key quantitative data, detailed experimental methodologies, and a hypothesized binding site interaction based on available structural and biochemical data.
Quantitative Analysis of Aromatase Inhibition
This compound and its metabolites are effective inhibitors of human placental aromatase. The following table summarizes the available quantitative data on their inhibitory activity.
| Compound | Inhibition Type | Ki Value | IC50 Value | Reference |
| This compound (AT) | Irreversible (Suicide Substrate) | Not explicitly reported in reviewed literature | Not explicitly reported in reviewed literature | [1] |
| 3β-hydroxy-androst-4-ene-6,17-dione (3-OHAT) | Competitive and Irreversible | 6.5 µM | Not Reported | [1] |
| 19-Hydroxythis compound (19-OHAT) | Competitive and Time-dependent | 0.61 µM | Not Reported | [2] |
| 19-Oxothis compound (19-oxo AT) | Competitive and Time-dependent | 7.5 µM | Not Reported | [2] |
Experimental Protocols
The following sections detail the methodologies for key experiments in the study of this compound's interaction with aromatase.
Aromatase Inhibition Assay (Radiometric Method)
This protocol is adapted from methodologies utilizing human placental microsomes to determine aromatase activity and inhibition.
Objective: To determine the inhibitory potency (Ki or IC50) of this compound.
Materials:
-
Human placental microsomes (source of aromatase)
-
[1β-³H]-Androst-4-ene-3,17-dione (radiolabeled substrate)
-
NADPH (cofactor)
-
This compound (inhibitor)
-
Phosphate buffer (pH 7.4)
-
Chloroform
-
Dextran-coated charcoal
-
Scintillation cocktail and counter
Workflow:
Procedure:
-
Preparation: Prepare serial dilutions of this compound in a suitable solvent.
-
Incubation: In a reaction vessel, combine the human placental microsomes, [1β-³H]-androst-4-ene-3,17-dione, and varying concentrations of the inhibitor in phosphate buffer.
-
Initiation: Initiate the enzymatic reaction by adding NADPH.
-
Incubation: Incubate the mixture at 37°C for a specified time.
-
Termination: Stop the reaction by adding an organic solvent like chloroform.
-
Extraction: Extract the steroids from the aqueous phase.
-
Separation: Use dextran-coated charcoal to separate the unreacted substrate from the released ³H₂O.
-
Quantification: Measure the radioactivity of the aqueous phase using a scintillation counter. The amount of ³H₂O formed is directly proportional to aromatase activity.
-
Data Analysis: Calculate the percentage of aromatase inhibition at each inhibitor concentration. Determine the IC50 value from a dose-response curve. The Ki value can be calculated using the Cheng-Prusoff equation if the inhibition is competitive.
Determination of Irreversible Inhibition (Mechanism-Based Inactivation)
Objective: To confirm that this compound is a mechanism-based (suicide) inhibitor of aromatase.
Procedure:
-
Pre-incubation: Pre-incubate the human placental microsomes with this compound and NADPH for various time intervals. A control group without the inhibitor is also included.
-
Dilution: After each pre-incubation period, dilute the mixture significantly to reduce the concentration of the free inhibitor.
-
Aromatase Activity Assay: Measure the remaining aromatase activity in the diluted samples using the radiometric assay described above.
-
Data Analysis: Plot the percentage of remaining aromatase activity against the pre-incubation time. A time-dependent loss of enzyme activity that is not restored upon dilution indicates irreversible inhibition.
Binding Site Analysis
As there is no publicly available crystal structure of human placental aromatase in complex with this compound, the binding site analysis is based on the crystal structure of the enzyme with its natural substrate, androstenedione, which shares a similar steroidal backbone.[3][4]
The active site of human placental aromatase is a hydrophobic pocket containing the heme group.[3][4][5] Key amino acid residues that interact with androstenedione and are likely involved in the binding of this compound include:
-
Hydrophobic Interactions: The steroidal core of this compound is expected to form extensive hydrophobic interactions with non-polar residues within the active site, such as Phe134, Phe221, Trp224, Ile305, Ala306, Val370, Leu372, and Leu477.
-
Hydrogen Bonding: The carbonyl groups at positions 3 and 17 of this compound are likely to form hydrogen bonds with polar residues. For instance, the C3-keto group may interact with the side chain of Met374, and the C17-keto group may form a hydrogen bond with the side chain of Ser478.
-
Interaction with the Heme Group: The C19-methyl group of androgens is positioned in close proximity to the heme iron for catalysis. While this compound lacks a C19-methyl group, its overall orientation will be dictated by the hydrophobic and hydrogen-bonding interactions, placing the A-ring in a position for potential covalent modification of the enzyme, consistent with its role as a suicide inhibitor.[1]
The additional carbonyl group at the C6 position of this compound likely contributes to its specific interactions within the active site, potentially influencing its orientation and facilitating the irreversible binding.
Proposed Binding Interaction:
Signaling Pathway of Aromatase Inhibition
The primary consequence of this compound binding to aromatase is the inhibition of estrogen synthesis. This has downstream effects on hormonal signaling pathways.
By irreversibly inactivating aromatase, this compound blocks the conversion of androgens to estrogens.[6] This leads to a decrease in circulating estrogen levels, which in turn reduces the activation of estrogen receptors and the expression of estrogen-responsive genes. This mechanism is the basis for its therapeutic potential in hormone-sensitive cancers.
References
- 1. Studies on aromatase inhibition with 4-androstene-3,6,17-trione: its 3 beta-reduction and time-dependent irreversible binding to aromatase with human placental microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A time-dependent inactivation of aromatase by 19-oxygenated androst-4-ene-3,6,17-triones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. X-ray Structure of Human Aromatase Reveals An Androgen-Specific Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound|High-Purity Reference Standard [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Androst-4-ene-3,6,17-trione Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androst-4-ene-3,6,17-trione, a potent irreversible aromatase inhibitor, and its derivatives are of significant interest in medicinal chemistry.[1] Aromatase, a cytochrome P450 enzyme, is responsible for the conversion of androgens to estrogens.[2][3] The inhibition of this enzyme is a key therapeutic strategy for estrogen-dependent diseases, particularly hormone-receptor-positive breast cancer. This compound functions as a suicide inhibitor, permanently binding to and inactivating aromatase.[1] This action reduces estrogen biosynthesis, leading to an increase in luteinizing hormone (LH) and consequently testosterone levels.[1] Structure-activity relationship (SAR) studies of this compound derivatives are crucial for the development of more potent and selective aromatase inhibitors with improved therapeutic profiles. These studies typically involve the synthesis of a series of analogues with modifications at various positions of the steroid scaffold and evaluating their inhibitory activity against aromatase.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its derivatives primarily involves the modification of the readily available steroid precursor, androst-4-ene-3,17-dione. Key synthetic strategies focus on the introduction of functional groups at the C4, C6, and other positions of the steroid nucleus.
Protocol 1: Synthesis of this compound (Parent Compound)
Materials:
-
Androst-4-ene-3,17-dione
-
Chromium trioxide (CrO₃)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Oxidizing Agent (Collins Reagent): In a fume hood, carefully add chromium trioxide (6 eq.) to a stirred solution of anhydrous pyridine (12 eq.) in anhydrous dichloromethane at 0 °C. Stir the mixture for 30 minutes to form the Collins reagent.
-
Oxidation Reaction: Dissolve androst-4-ene-3,17-dione (1 eq.) in anhydrous dichloromethane and add it to the prepared Collins reagent mixture. Allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and wash it successively with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure this compound.
-
Characterization: Confirm the structure of the product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: Synthesis of 6-Methyleneandrost-4-ene-3,17-dione
This protocol is adapted from a described procedure for the synthesis of a 6-methylene derivative, a precursor for other C6-substituted analogues.
Materials:
-
Androst-4-ene-3,17-dione
-
Anhydrous sodium acetate
-
Dry chloroform
-
Formaldehyde dimethyl acetal
-
Phosphoryl chloride (POCl₃)
-
Saturated aqueous sodium carbonate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Diethyl ether
Procedure:
-
A suspension of anhydrous sodium acetate (1.0 g) in dry chloroform (30.0 cm³) containing formaldehyde dimethyl acetal (30.0 cm³) and phosphoryl chloride (1.9 cm³) is heated at reflux for 1 hour.
-
Androstenedione (773.5 mg) is then added, and the mixture is supplemented dropwise with phosphoryl chloride (1.9 cm³) over a period of 3 hours and 30 minutes.
-
The reaction mixture is subsequently refluxed under a nitrogen atmosphere for 10 hours and then allowed to cool to room temperature.
-
A saturated aqueous solution of sodium carbonate is added under vigorous stirring until the aqueous layer becomes alkaline.
-
The mixture is extracted with chloroform (200 cm³), and the organic phase is washed with water (4 x 100 cm³), dried over anhydrous MgSO₄, filtered, and concentrated to dryness.
-
The resulting residue is purified by silica gel column chromatography (hexane/diethyl ether) to yield pure 6-methylenandrost-4-ene-3,17-dione.
Structure-Activity Relationship (SAR) Studies
The following tables summarize the quantitative SAR data for various derivatives of androst-4-ene-3,17-trione and related androstenedione analogues as aromatase inhibitors.
Table 1: Aromatase Inhibitory Activity of 6-Substituted Androst-4-ene-3,17-dione Derivatives
| Compound | Substituent at C6 | Ki (nM) |
| 5a | 6β-Methyl | - |
| 5b | 6β-Ethyl | 1.4 |
| 5c | 6β-n-Propyl | - |
| 5d | 6β-n-Butyl | - |
| 5e | 6β-Isopropyl | - |
| 5f | 6β-Phenyl | - |
| 5g | 6β-Benzyl | - |
| 5h | 6β-Vinyl | 5.1 |
| 5i | 6β-Ethynyl | - |
| 6a | 6α-Methyl | - |
| 6b | 6α-Ethyl | - |
| 6c | 6α-n-Propyl | - |
| 6d | 6α-n-Butyl | - |
| 6e | 6α-Isopropyl | - |
| 6f | 6α-Phenyl | - |
| 6g | 6α-Benzyl | 10 |
| 10 | 6-Methylene | 4.9 |
| Data from a study on 6-alkyl and 6-aryl androst-4-ene-3,17-diones as aromatase inhibitors. |
Table 2: Aromatase Inhibitory Activity of 4-Substituted Androst-4-ene-3,17-dione Derivatives
| Compound | Substituent at C4 | Apparent Ki (µM) |
| 4-OHA | 4-Hydroxy | 3.28 |
| 4-OMA | 4-Methoxy | 1.12 |
| Data from a study on the inhibition of aromatase activity by 4-methoxy-4-androstene-3,17-dione.[4] |
Table 3: Aromatase Inhibitory Activity of D-seco Androstene Derivatives
| Compound | Modification | IC₅₀ (µM) | Ki (µM) |
| 12 | D-seco derivative | 0.42 | 0.27 |
| Data from a study on new D-modified androstane derivatives as aromatase inhibitors.[5] |
Visualizations
Signaling Pathway of Aromatase Inhibition
The following diagram illustrates the mechanism of action of this compound as an aromatase inhibitor and its downstream effects on hormone levels.
References
- 1. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]
- 2. Androstenedione | C19H26O2 | CID 6128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aromatase inhibition: basic concepts, and the pharmacodynamics of formestane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of aromatase activity and growth suppression by 4-methoxy-4-androstene-3,17-dione in an androgen sensitive human prostatic carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New D-modified androstane derivatives as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Aromatase Inhibition Assay Using Androst-4-ene-3,6,17-trione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatase, designated as cytochrome P450 19A1 (CYP19A1), is a critical enzyme in steroid biosynthesis, responsible for the conversion of androgens to estrogens.[1] This process, known as aromatization, is a key target for the treatment of estrogen-receptor-positive breast cancer.[1] Consequently, the screening and characterization of aromatase inhibitors are of significant interest in drug discovery and development. Androst-4-ene-3,6,17-trione, also known as 6-OXO, is a potent, mechanism-based (suicide) inhibitor of the aromatase enzyme.[2] Its irreversible binding to and inactivation of aromatase make it a valuable research tool for studying estrogen biosynthesis.[2]
These application notes provide a detailed protocol for an in vitro fluorometric assay to determine the inhibitory potential of this compound on human aromatase. This method offers a safe and high-throughput alternative to traditional radiometric assays.
Mechanism of Action: this compound
This compound acts as a suicide inhibitor of aromatase.[2] This means the enzyme recognizes it as a substrate and begins the catalytic process. However, this process converts this compound into a reactive intermediate that covalently and irreversibly binds to the active site of the aromatase enzyme. This permanent inactivation of the enzyme effectively halts the conversion of androgens to estrogens.[2]
Quantitative Data Summary
The inhibitory potency of this compound and its derivatives has been evaluated in various in vitro systems. The following table summarizes available quantitative data. It is important to note that direct comparisons of IC50 and Ki values should be made with caution due to variations in experimental conditions, such as enzyme source and substrate concentration.
| Compound | Parameter | Value | Enzyme Source | Assay Method |
| 3β-reduced metabolite of this compound | Ki | 6.5 µM | Human placental microsomes | Radiometric |
| 19-Nor derivative of this compound | Inhibition | Less potent than parent compound | Human placental microsomes | Not specified |
| 5α-reduced derivative of this compound | Inhibition | Less potent than parent compound | Human placental microsomes | Not specified |
Note: Publicly available, direct IC50 or Ki values for the parent compound this compound from peer-reviewed in vitro studies are limited.
Experimental Protocols
Fluorometric In Vitro Aromatase Inhibition Assay
This protocol is adapted from commercially available fluorometric aromatase assay kits and is suitable for a 96-well plate format, allowing for high-throughput screening.
Materials and Reagents:
-
Recombinant human aromatase (CYP19A1) or human placental microsomes
-
This compound (test inhibitor)
-
Letrozole or anastrozole (positive control inhibitor)
-
Fluorogenic aromatase substrate (e.g., dibenzylfluorescein)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Aromatase assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
DMSO (for dissolving compounds)
-
Black, clear-bottom 96-well microplate
-
Microplate reader with fluorescence detection capabilities (Excitation/Emission wavelengths specific to the substrate, e.g., ~485 nm / ~535 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of the positive control inhibitor (e.g., Letrozole) in DMSO (e.g., 1 mM).
-
Prepare serial dilutions of the test inhibitor and positive control in assay buffer to achieve a range of final concentrations for IC50 determination. The final DMSO concentration in the assay should be kept low (e.g., ≤ 0.5%) to avoid enzyme inhibition.
-
Prepare the NADPH regenerating system and aromatase enzyme solution according to the manufacturer's instructions or established laboratory protocols.
-
-
Assay Plate Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
Blank (No Enzyme): Assay buffer.
-
Vehicle Control (No Inhibitor): Assay buffer with the same final concentration of DMSO as the inhibitor wells.
-
Test Inhibitor: Serial dilutions of this compound.
-
Positive Control: Serial dilutions of the positive control inhibitor.
-
-
Add the aromatase enzyme solution to all wells except the "Blank" wells.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate and the NADPH regenerating system to all wells.
-
-
Incubation and Measurement:
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity in kinetic mode for a set period (e.g., 30-60 minutes) or at a fixed endpoint after a specific incubation time, protected from light.
-
-
Data Analysis:
-
Subtract the average fluorescence of the "Blank" wells from all other readings.
-
Determine the percentage of aromatase inhibition for each inhibitor concentration relative to the vehicle control using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of Vehicle Control Well)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of aromatase activity) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Signaling Pathways and Experimental Workflows
Caption: Workflow for the in vitro aromatase inhibition assay.
Caption: Aromatase pathway and inhibition by this compound.
References
Application Notes and Protocols: Investigating Androst-4-ene-3,17-dione in LNCaP Prostate Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androgen signaling plays a critical role in the progression of prostate cancer. The LNCaP human prostate adenocarcinoma cell line is a cornerstone model for studying androgen-dependent prostate cancer, largely due to its expression of a functional, albeit mutated, androgen receptor (AR).[1][2][3] While the user specified Androst-4-ene-3,6,17-trione, the available body of research extensively focuses on the closely related precursor, Androst-4-ene-3,17-dione (Δ4-dione). These notes provide detailed protocols and data interpretation guidelines for studying the effects of Androst-4-ene-3,17-dione on LNCaP cells, which can serve as a foundational approach for investigating similar androstane compounds.
Androst-4-ene-3,17-dione is a steroid precursor to potent androgens like testosterone and dihydrotestosterone (DHT).[4] In LNCaP cells, its proliferative effect is not direct but is mediated through its conversion into other androgenic metabolites.[4][5] Understanding the metabolic fate and downstream signaling of such compounds is crucial for the development of novel therapeutics targeting androgen synthesis and action in prostate cancer.
Data Presentation
Table 1: Proliferative Effects of Androst-4-ene-3,17-dione and its Metabolites on LNCaP Cells
| Compound | Proliferative Activity | Notes | Reference |
| Androst-4-ene-3,17-dione (Δ4-dione) | Induces proliferation | Effect is indirect and dependent on its conversion by 5α-reductase. | [4] |
| Δ4-dione + 5α-reductase inhibitor | No proliferation | Demonstrates that the proliferative effect of Δ4-dione is mediated by its metabolites. | [4] |
| 5α-androstane-3,17-dione (A-dione) | Stimulates cell growth | A major metabolite of Δ4-dione in LNCaP cells. | [4] |
| Androsterone (ADT) | Lower proliferative activity | A metabolite of Δ4-dione. | [4] |
| epi-Androsterone (epi-ADT) | Stimulates cell growth | A metabolite of Δ4-dione. | [4] |
Table 2: Effects of Androgens on LNCaP Cell Cycle and Apoptosis
| Treatment | Effect on Cell Cycle | Induction of Apoptosis | Key Markers | Reference |
| R1881 (synthetic androgen) | Block between G1 and S phases | Yes | Increased plasma membrane blebs, nuclear fragmentation, TUNEL-positive cells, internucleosomal DNA breaks. | [1] |
| Cyproterone Acetate (CYPA) | Block between G1 and S phases | Yes | Similar to R1881. | [1] |
| Estradiol (E2) | Block between G1 and S phases | Yes | Similar to R1881. | [1] |
Experimental Protocols
Protocol 1: LNCaP Cell Culture and Maintenance
-
Cell Line: LNCaP.FGC (ATCC® CRL-1740™).
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, detach them using a 0.25% Trypsin-EDTA solution. Resuspend in fresh medium and re-plate at a suitable density.
Protocol 2: Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: Plate LNCaP cells in 96-well plates at a density of 5,000-10,000 cells per well in complete medium and allow them to attach overnight.
-
Serum Starvation: Replace the medium with RPMI-1640 containing 0.5% charcoal-stripped FBS for 24 hours to reduce the influence of serum androgens.
-
Treatment: Treat the cells with varying concentrations of Androst-4-ene-3,17-dione (e.g., 0.1 nM to 10 µM) or other compounds of interest. Include a vehicle control (e.g., DMSO or ethanol) and a positive control (e.g., 0.1 nM R1881).[2]
-
Incubation: Incubate the plates for 24 to 96 hours.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed LNCaP cells in 6-well plates. After reaching desired confluency, treat with the test compound for the desired time period (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protocol 4: Gene Expression Analysis (qRT-PCR)
-
RNA Extraction: Following treatment with Androst-4-ene-3,17-dione, extract total RNA from LNCaP cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.
-
Quantitative PCR: Perform real-time PCR using gene-specific primers for target genes (e.g., PSA (KLK3), KLK2, NKX3-1) and a housekeeping gene (e.g., GAPDH, GUSB).[6]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualization of Pathways and Workflows
Signaling Pathway of Androst-4-ene-3,17-dione in LNCaP Cells
Caption: Metabolism and signaling of Androst-4-ene-3,17-dione in LNCaP cells.
Experimental Workflow for Assessing Proliferation and Apoptosis
Caption: Workflow for studying proliferation and apoptosis in LNCaP cells.
Logical Relationship of Androgen Receptor Signaling
Caption: Logical flow of androgen receptor signaling activation.
References
- 1. Inhibition of growth and induction of apoptosis by androgens of a variant of LNCaP cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The androgen receptor in LNCaP cells contains a mutation in the ligand binding domain which affects steroid binding characteristics and response to antiandrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the human prostatic cancer cell line LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proliferative effect of androst-4-ene-3,17-dione and its metabolites in the androgen-sensitive LNCaP cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Aromatase Inhibitors in a DMBA-Induced Mammary Tumor Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 7,12-dimethylbenz[a]anthracene (DMBA)-induced mammary tumor model in rats is a cornerstone for in vivo research in breast cancer, particularly for hormone-dependent carcinomas. DMBA, a potent polycyclic aromatic hydrocarbon, reliably induces mammary adenocarcinomas that share key histological and molecular characteristics with human estrogen receptor-positive (ER+) breast cancer. This model is invaluable for evaluating the efficacy and mechanism of action of novel therapeutic agents, especially those targeting the estrogen signaling pathway, such as aromatase inhibitors.
Aromatase inhibitors are a class of drugs that block the enzyme aromatase, which is responsible for the peripheral conversion of androgens to estrogens. By reducing estrogen levels, these inhibitors effectively starve hormone-dependent tumors of their primary growth signal. This application note provides a comprehensive overview and detailed protocols for utilizing the DMBA-induced mammary tumor model to test the efficacy of aromatase inhibitors.
Data Presentation: Efficacy of Aromatase Inhibitors
The following tables summarize quantitative data on the efficacy of various aromatase inhibitors in the DMBA-induced rat mammary tumor model.
Table 1: Effect of Aromatase Inhibitors on DMBA-Induced Tumor Growth
| Treatment Group | Dose and Route | Treatment Duration | Tumor Regression (%) | Reference |
| Exemestane | 10 mg/kg/day, s.c. | 4 weeks | 30 | [1] |
| Exemestane | 50 mg/kg/day, s.c. | 4 weeks | 73 | [1] |
| 4-Hydroxyandrostenedione | 7.5 mg, twice daily | 20 days | Marked decrease in size | [1] |
| Atamestane | 10 and 50 mg/kg/day, s.c. | 4 weeks | No effect | [1] |
| MDL 18962 | 10 and 50 mg/kg/day, s.c. | 4 weeks | No effect | [1] |
Table 2: Chemopreventive Effects of Exemestane on DMBA-Induced Mammary Tumors
| Treatment Group | Dose and Route | Tumor Incidence (%) | Tumor Multiplicity (mean number of tumors/rat) | Reference |
| Control | Vehicle | 77.8 | Not specified | [2] |
| Oophorectomy | N/A | 0 | 0 | [2] |
| Exemestane | 4 mg/kg/week, i.m. | Not specified | Not specified | [3] |
| Exemestane | 20 mg/kg/week, i.m. | Not specified | Not specified | [3] |
| Exemestane | 100 mg/kg/week, i.m. | Markedly reduced | Markedly reduced | [3] |
Table 3: Hormonal Effects of Aromatase Inhibitors in DMBA-Induced Tumor-Bearing Rats
| Treatment | Effect on Ovarian Aromatase Activity | Effect on Serum Luteinizing Hormone (LH) | Reference |
| Exemestane (s.c.) | 85-93% reduction | Reduced | [1] |
| MDL 18962 | 25-59% reduction | Reduced at higher dose | [1] |
| Atamestane | No effect | Increased | [1] |
| 4-Hydroxyandrostenedione | >80% loss of activity | Not specified | [4] |
Experimental Protocols
I. DMBA-Induced Mammary Tumor Induction
This protocol describes the induction of mammary tumors in female Sprague-Dawley rats using DMBA.
Materials:
-
Female Sprague-Dawley rats (50-55 days old)
-
7,12-Dimethylbenz[a]anthracene (DMBA)
-
Corn oil or sesame oil (vehicle)
-
Oral gavage needles
Procedure:
-
Acclimatize female Sprague-Dawley rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
At 50-55 days of age, administer a single oral gavage of DMBA. A commonly used dose is 20 mg of DMBA per rat, dissolved in 1 ml of corn oil or sesame oil.[2][5]
-
Alternatively, DMBA can be administered at a dose of 80 mg/kg body weight.
-
Monitor the animals' health and body weight weekly.
-
Begin palpating the mammary glands for tumor development twice weekly, starting approximately 4-6 weeks after DMBA administration.[5]
-
Record the date of appearance, location, and size of each palpable tumor for each animal. Tumor size can be measured using calipers.
II. Evaluation of Aromatase Inhibitor Efficacy
This protocol outlines the procedure for testing the efficacy of aromatase inhibitors on established DMBA-induced mammary tumors.
Materials:
-
Tumor-bearing rats (from Protocol I) with at least one palpable tumor of a specified size (e.g., >5 mm in diameter).
-
Aromatase inhibitors (e.g., letrozole, anastrozole, exemestane).
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose, sterile water, or as specified for the compound).
-
Dosing apparatus (e.g., oral gavage needles, subcutaneous injection needles).
-
Calipers for tumor measurement.
Procedure:
-
Randomize tumor-bearing rats into treatment and control groups. Ensure that the average tumor volume is similar across all groups at the start of the treatment.
-
Prepare the aromatase inhibitor solutions/suspensions in the appropriate vehicle at the desired concentrations.
-
Administer the aromatase inhibitor or vehicle to the respective groups according to the planned dosing schedule (e.g., daily, twice daily) and route (e.g., oral gavage, subcutaneous injection). Dosing should be based on the animals' body weight.
-
Measure the tumor dimensions (length and width) with calipers twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor and record animal body weights and any signs of toxicity throughout the study.
-
At the end of the study (e.g., after 4-6 weeks of treatment), euthanize the animals.
-
Excise the tumors, weigh them, and fix them in 10% neutral buffered formalin for histopathological analysis.
-
Collect blood samples for hormonal analysis (e.g., estradiol, LH levels) if required.
Signaling Pathways and Visualizations
DMBA-Induced Carcinogenesis and Aromatase Inhibitor Intervention
DMBA-induced mammary carcinogenesis is a multi-step process involving the activation of several oncogenic signaling pathways. DMBA itself can activate the Aryl Hydrocarbon Receptor (AhR), leading to its metabolic activation and the formation of DNA adducts, which can cause mutations in key genes like Hras.[6] Subsequent tumor promotion and progression are driven by the dysregulation of pathways including the Wnt, NF-κB, PI3K/Akt, and MAPK pathways.[6][7][8] Aromatase inhibitors intervene in this process by blocking the synthesis of estrogens, which are critical drivers of proliferation in hormone-dependent tumors. This reduction in estrogen mitigates the downstream signaling cascades that promote tumor growth.
Caption: DMBA carcinogenesis and aromatase inhibitor action.
Experimental Workflow for Testing Aromatase Inhibitors
The following diagram illustrates the typical experimental workflow for evaluating the efficacy of aromatase inhibitors in the DMBA-induced mammary tumor model.
Caption: Workflow for testing aromatase inhibitors.
Conclusion
The DMBA-induced mammary tumor model in rats remains a highly relevant and robust preclinical model for studying hormone-dependent breast cancer. Its ability to recapitulate key features of the human disease makes it an excellent platform for the evaluation of aromatase inhibitors. The protocols and data presented in this application note provide a framework for researchers to design and execute studies to assess the efficacy and mechanisms of novel anti-cancer agents targeting the estrogen signaling axis. Careful experimental design and data interpretation are crucial for translating findings from this model to clinical applications.
References
- 1. Effects of the aromatase inhibitor 4-hydroxyandrostenedione and the antiandrogen flutamide on growth and steroid levels in DMBA-induced rat mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. insights.inotiv.com [insights.inotiv.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of aromatase inhibitor 4-hydroxyandrostenedione and other compounds in the 7, 12-dimethylbenz(a)anthracene-induced breast carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pvj.com.pk [pvj.com.pk]
- 6. DMBA promotes ErbB2-mediated carcinogenesis via ErbB2 and estrogen receptor pathway activation and genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oncogenic signaling pathways activated in DMBA-induced mouse mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DMBA induced mouse mammary tumors display high incidence of activating Pik3caH1047 and loss of function Pten mutations - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Detection of Androst-4-ene-3,6,17-trione Metabolites in Urine by GC-MS
Abstract
This application note provides a detailed Gas Chromatography-Mass Spectrometry (GC-MS) method for the sensitive and selective detection of Androst-4-ene-3,6,17-trione (also known as 6-oxo-androstenedione) and its primary metabolites in human urine. This compound is a potent aromatase inhibitor, and its use is prohibited in sports.[1] The described protocol is intended for researchers, scientists, and professionals in drug development and anti-doping laboratories. The method involves enzymatic hydrolysis, liquid-liquid extraction, derivatization, and subsequent analysis by GC-MS in selected ion monitoring (SIM) mode, ensuring high sensitivity and specificity.
Introduction
This compound is an anabolic steroid and a suicide inhibitor of the aromatase enzyme, which reduces the conversion of androgens to estrogens.[2] Its administration leads to the excretion of specific metabolites in urine. The primary urinary metabolites include 6α-hydroxyandrostenedione (6α-OH-androstenedione) and 6α-hydroxytestosterone (6α-OH-testosterone), as well as androst-4-ene-6α,17β-diol-3-one.[1][3][4] The detection of these metabolites is a key indicator of this compound administration.[1] This application note outlines a robust and validated GC-MS method for the analysis of these compounds in urine samples.
Metabolic Pathway of this compound
The metabolic conversion of this compound primarily involves hydroxylation and reduction reactions. The parent compound is metabolized to key diagnostic markers that are excreted in urine, predominantly as glucuronide conjugates.[4]
Caption: Metabolic conversion of this compound to its major urinary metabolites.
Experimental Protocol
This protocol details the steps for sample preparation, derivatization, and GC-MS analysis.
Materials and Reagents
-
This compound reference standard
-
6α-OH-androstenedione and 6α-OH-testosterone reference standards
-
Methyltestosterone (internal standard)
-
β-glucuronidase from E. coli
-
Phosphate buffer (pH 7.0)
-
Sodium acetate buffer (0.15M, pH 5)
-
Diethyl ether
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Ammonium iodide (NH₄I)
-
Ethanethiol
-
Anhydrous sodium sulfate
-
Ethyl acetate
Sample Preparation and Extraction Workflow
Caption: Step-by-step workflow for the preparation and derivatization of urine samples.
Detailed Protocol
-
Sample Preparation and Hydrolysis:
-
Liquid-Liquid Extraction (LLE):
-
After hydrolysis, allow the sample to cool to room temperature.
-
Add 5 mL of diethyl ether and vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization:
-
To the dry residue, add 100 µL of a derivatizing agent mixture of MSTFA/NH₄I/ethanethiol.[1] Trimethylsilylation is necessary to increase the volatility and thermal stability of the steroids for GC-MS analysis.[7][8]
-
Vortex the mixture and heat at 60°C for 20 minutes.[9]
-
After cooling, the sample is ready for injection into the GC-MS system.
-
GC-MS Analysis
The derivatized sample is analyzed using a gas chromatograph coupled to a mass spectrometer.
Instrumentation
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Mode: Splitless
GC-MS Parameters
| Parameter | Value |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial 140°C, ramp to 240°C at 3°C/min, then to 300°C at 20°C/min, hold for 2 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Quantitative Data and Method Performance
The method was validated for linearity, precision, accuracy, and limit of detection (LOD).[3]
Selected Ion Monitoring (SIM) Parameters
| Compound | Retention Time (min) | Monitored Ions (m/z) |
| This compound (TMS derivative) | Approx. 18.5 | 522, 507, 327 |
| 6α-OH-androstenedione (TMS derivative) | Approx. 19.2 | 522, 507 |
| 6α-OH-testosterone (TMS derivative) | Approx. 20.1 | 522, 327 |
| Androst-4-ene-6α,17β-diol-3-one (TMS derivative) | Approx. 20.8 | 507 |
| Methyltestosterone (IS, TMS derivative) | Approx. 17.8 | 360, 345 |
Method Validation Summary
| Parameter | This compound | 6α-OH-androstenedione | 6α-OH-testosterone |
| Limit of Detection (LOD) | 5 ng/mL | 10 ng/mL | 5 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL | 10 ng/mL | 5 ng/mL |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Intra-day Precision (%RSD) | < 10% | < 12% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 15% | < 15% |
| Recovery | > 90% | > 85% | > 90% |
Note: The quantitative data presented is a summary based on published literature and may vary depending on the specific instrumentation and laboratory conditions.[1][3][4]
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the detection and quantification of this compound and its major metabolites in urine. The protocol, including enzymatic hydrolysis, liquid-liquid extraction, and TMS derivatization, is robust and suitable for routine analysis in clinical and anti-doping settings. The use of selected ion monitoring enhances the specificity and allows for low detection limits, ensuring the accurate identification of these prohibited substances.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. This compound|High-Purity Reference Standard [benchchem.com]
- 3. Detection of this compound (6-OXO) and its metabolites in urine by gas chromatography-mass spectrometry in relation to doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of this compound and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Application Note: LC-MS/MS Quantification of Androst-4-ene-3,6,17-trione in Human Plasma
Abstract
This application note presents a robust and sensitive method for the quantification of Androst-4-ene-3,6,17-trione in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a potent aromatase inhibitor, is of significant interest in clinical research and drug development. The described method employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for high-throughput bioanalytical applications.
Introduction
This compound is a steroid that acts as an irreversible inhibitor of aromatase, the enzyme responsible for converting androgens to estrogens.[1] This mechanism of action makes it a compound of interest for studying hormonal regulation and for its potential therapeutic applications. Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic and pharmacodynamic studies. LC-MS/MS offers high selectivity and sensitivity, making it the preferred analytical technique for the quantification of steroids in complex biological fluids.[2] This application note provides a detailed protocol for the extraction and quantification of this compound in human plasma.
Experimental
-
This compound reference standard
-
This compound-d4 (internal standard, IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid, LC-MS grade
-
Human plasma (K2EDTA)
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm) or equivalent.
A protein precipitation method was employed for sample preparation:
-
Allow plasma samples to thaw on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound-d4, 100 ng/mL in methanol).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) methanol/water with 0.1% formic acid.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Methanol
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient:
-
0.0-1.0 min: 40% B
-
1.0-5.0 min: 40% to 95% B
-
5.0-6.0 min: 95% B
-
6.0-6.1 min: 95% to 40% B
-
6.1-8.0 min: 40% B
-
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: Medium
-
MRM Transitions: The following MRM transitions were used for quantification and confirmation:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 301.2 | 121.1 (Quantifier) | 150 | 35 |
| 301.2 | 147.1 (Qualifier) | 150 | 30 | |
| This compound-d4 (IS) | 305.2 | 125.1 | 150 | 35 |
Method Validation
The method was validated according to established bioanalytical method validation guidelines.[3][4][5]
The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL. The coefficient of determination (r²) was >0.99 for all validation runs.
Intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (Low: 0.3 ng/mL, Mid: 30 ng/mL, High: 80 ng/mL).
Table 1: Intra-day and Inter-day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | 8.5 | 5.2 | 10.1 | 6.8 |
| Low | 0.3 | 6.2 | 3.1 | 7.5 | 4.3 |
| Mid | 30 | 4.5 | -1.8 | 5.8 | -0.9 |
| High | 80 | 3.8 | -2.5 | 4.9 | -1.7 |
The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.
Table 2: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | 92.1 | 95.8 |
| Mid | 30 | 95.3 | 98.2 |
| High | 80 | 94.7 | 97.5 |
Results and Discussion
The developed LC-MS/MS method provides a sensitive and reliable means for the quantification of this compound in human plasma. The protein precipitation sample preparation is simple and amenable to high-throughput analysis. The chromatographic conditions provide good separation of the analyte from endogenous plasma components. The validation data demonstrates that the method is linear, precise, accurate, and exhibits minimal matrix effects.
Conclusion
A highly sensitive, specific, and robust LC-MS/MS method for the quantification of this compound in human plasma has been developed and validated. This method is suitable for use in clinical and preclinical studies to support the development of drugs targeting steroid metabolism.
Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of this compound.
References
- 1. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]
- 2. brasilapoio.com.br [brasilapoio.com.br]
- 3. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. theanalyticalscientist.com [theanalyticalscientist.com]
- 5. Design and Validation of a Sensitive Multisteroid LC-MS/MS Assay for the Routine Clinical Use: One-Step Sample Preparation with Phospholipid Removal and Comparison to Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Androst-4-ene-3,6,17-trione in Resistance-Trained Males
For Researchers, Scientists, and Drug Development Professionals
Introduction
Androst-4-ene-3,6,17-trione, also known as 6-OXO, is a steroidal substance that functions as a potent and irreversible aromatase inhibitor.[1][2] Aromatase is the enzyme responsible for the conversion of androgens like testosterone into estrogens such as estradiol.[2][3] By binding permanently to and inactivating aromatase, primarily in adipose and peripheral tissues, this compound effectively blocks this conversion.[1][4] This inhibition of estrogen biosynthesis leads to a decrease in estradiol levels, which in turn stimulates an increase in luteinizing hormone (LH) and consequently, testosterone production.[1][2] Due to its potential to elevate testosterone levels, this compound has been investigated for its effects on hormonal profiles, particularly in resistance-trained males.[1][5] These application notes provide a comprehensive protocol for studying the effects of this compound in this population.
Mechanism of Action
This compound acts as a "suicide" inhibitor of the aromatase enzyme.[2] This means it irreversibly binds to the enzyme, leading to its permanent inactivation.[2] The reduction in aromatase activity decreases the conversion of testosterone to estradiol.[1] This shift in the testosterone-to-estradiol ratio is a key outcome of this compound administration.[2] The body's homeostatic mechanisms respond to lower estrogen levels by signaling the pituitary gland to release more LH, which then stimulates the Leydig cells in the testes to produce more testosterone.[2]
Signaling Pathway
Caption: Signaling cascade initiated by this compound.
Quantitative Data Summary
The following tables summarize the hormonal changes observed in a study of resistance-trained males supplemented with this compound for eight weeks.
Table 1: Hormonal Responses to 300 mg/day this compound [5][6]
| Hormone | Baseline (Mean ± SD) | Week 8 (Mean ± SD) | Percent Change |
| Free Testosterone | - | - | +90% |
| Dihydrotestosterone (DHT) | - | - | +192% |
| Testosterone/Estradiol Ratio | - | - | +53% |
| Estrone | - | - | +22% |
Table 2: Hormonal Responses to 600 mg/day this compound [5][6]
| Hormone | Baseline (Mean ± SD) | Week 8 (Mean ± SD) | Percent Change |
| Free Testosterone | - | - | +84% |
| Dihydrotestosterone (DHT) | - | - | +265% |
| Testosterone/Estradiol Ratio | - | - | +67% |
| Estrone | - | - | +52% |
Note: The original study did not report baseline and week 8 mean and standard deviation values, only the percentage change. The study indicated no significant changes in body composition.[5][6]
Experimental Protocols
A proposed study to evaluate the effects of this compound in resistance-trained males could follow the detailed protocols outlined below.
Participant Screening and Recruitment
-
Inclusion Criteria: Healthy, eugonadal, resistance-trained males aged 18-35 with a minimum of two years of consistent resistance training experience.
-
Exclusion Criteria: Use of any anabolic steroids or prohormones within the last year, any known endocrine disorders, liver or kidney disease, cardiovascular disease, or use of medications known to affect hormone levels.[7][8]
Study Design
A randomized, double-blind, placebo-controlled design is recommended. Participants would be randomly assigned to one of three groups:
-
Placebo group
-
300 mg/day this compound group
-
600 mg/day this compound group
The intervention period would be eight weeks, with a three-week washout period.[5]
Experimental Workflow
Caption: A typical experimental workflow for the proposed study.
Detailed Methodologies
-
Hormone Analysis:
-
Sample Collection: Collect venous blood samples at weeks 0, 1, 3, 8, and 11 after an overnight fast.[5]
-
Analytes: Analyze serum for total testosterone (TT), free testosterone (FT), dihydrotestosterone (DHT), estradiol, estriol, estrone, sex hormone-binding globulin (SHBG), luteinizing hormone (LH), follicle-stimulating hormone (FSH), growth hormone (GH), and cortisol.[3][5]
-
Method: Use liquid chromatography-mass spectrometry (LC-MS) for accurate quantification of steroid hormones and their metabolites.[9] Immunoassays (e.g., ELISA) can be used for protein hormones.
-
-
Body Composition Assessment:
-
Method: Use dual-energy X-ray absorptiometry (DXA) to assess changes in fat mass, lean body mass, and bone mineral density from baseline to week 8.
-
Procedure: Scans should be performed by a certified technician following standard procedures.
-
-
Strength Assessment:
-
Method: Assess one-repetition maximum (1-RM) for key compound exercises such as the squat, bench press, and deadlift.
-
Procedure: Conduct 1-RM testing at baseline and week 8 after a standardized warm-up. Ensure proper form and safety under the supervision of qualified personnel.
-
-
Clinical Safety Marker Analysis:
-
Sample Collection: Collect blood and urine samples at each time point.[5]
-
Analytes: Analyze for a comprehensive metabolic panel, including liver enzymes (ALT, AST), kidney function markers (creatinine, BUN), a complete blood count, and a lipid panel (total cholesterol, HDL, LDL, triglycerides).
-
Method: Use standard automated laboratory analyzers.
-
-
Resistance Training and Diet:
-
Training Protocol: Participants should follow a standardized, supervised resistance training program for the duration of the study to ensure consistency. The program should target all major muscle groups.
-
Dietary Monitoring: Instruct participants to maintain their regular dietary habits and record their food intake in a diet log for analysis.
-
Safety Considerations
The use of this compound may have side effects, and its safety has been questioned by regulatory bodies.[1][7] Potential side effects can include acne.[10] Due to its impact on hormone levels, individuals with hormone-sensitive conditions, such as prostate cancer, should avoid its use.[7][8] There are also concerns about potential liver problems associated with increased testosterone levels.[7][8] Therefore, regular monitoring of clinical safety markers is crucial in any study involving this compound.
Conclusion
This document provides a detailed framework for the scientific investigation of this compound in resistance-trained males. The provided protocols are based on existing research and standard methodologies in the field. Adherence to these guidelines will help ensure the collection of robust and reliable data to better understand the physiological effects of this aromatase inhibitor. Researchers should always prioritize participant safety and adhere to all relevant ethical and regulatory guidelines when conducting such studies.
References
- 1. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]
- 2. This compound|High-Purity Reference Standard [benchchem.com]
- 3. Effects of eight weeks of an alleged aromatase inhibiting nutritional supplement 6-OXO (this compound) on serum hormone profiles and clinical safety markers in resistance-trained, eugonadal males - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Androstene-3,6,17-trione [chemeurope.com]
- 5. Effects of eight weeks of an alleged aromatase inhibiting nutritional supplement 6-OXO (this compound) on serum hormone profiles and clinical safety markers in resistance-trained, eugonadal males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Androstenetrione: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]
- 8. Androstenetrione: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 9. Quantitative analysis of this compound and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buy this compound | 2243-06-3 [smolecule.com]
Application Notes and Protocols: Androst-4-ene-3,6,17-trione in Endocrinological Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Androst-4-ene-3,6,17-trione, also known as 6-OXO, is a synthetic steroidal compound recognized for its potent and irreversible inhibition of the aromatase enzyme (CYP19A1).[1][2] Aromatase is a critical enzyme in endocrinology, responsible for the conversion of androgens to estrogens.[1][3][4] By inactivating aromatase, this compound effectively reduces the biosynthesis of estrogens, such as estradiol, from testosterone.[1][3] This mechanism of action makes it a valuable tool in endocrinological research for investigating the roles of estrogens and androgens in various physiological and pathological processes. Its primary application lies in modulating the testosterone-to-estrogen ratio, which has implications for research in hormone-dependent cancers, metabolic disorders, and reproductive biology.[2][3]
Mechanism of Action:
This compound functions as a "suicide substrate" for the aromatase enzyme.[2][3] This means it irreversibly binds to the enzyme, leading to its permanent inactivation.[1][2][3] This inactivation occurs in adipose and peripheral tissues where aromatase is active.[1] The reduction in estradiol levels resulting from aromatase inhibition triggers a response from the hypothalamic-pituitary-gonadal (HPG) axis. Specifically, the decrease in estrogen-mediated negative feedback leads to an increase in Luteinizing Hormone (LH) secretion from the pituitary gland.[1][5] Elevated LH levels then stimulate the Leydig cells in the testes to increase the production of testosterone.[2] Consequently, the administration of this compound leads to a significant increase in the testosterone-to-estradiol (T/E) ratio.[2][3]
Quantitative Data Summary
The following table summarizes the hormonal changes observed in a study involving resistance-trained males supplemented with this compound for eight weeks.[6]
| Parameter | Dosage | Percentage Change from Baseline | Reference |
| Free Testosterone | 300 mg/day | +90% | [1][6] |
| 600 mg/day | +84% | [1][6] | |
| Dihydrotestosterone (DHT) | 300 mg/day | +192% | [6] |
| 600 mg/day | +265% | [6] | |
| Testosterone/Estradiol (T/E) Ratio | 300 mg/day | +53% | [2][6] |
| 600 mg/day | +67% | [2][6] | |
| Estrone | 300 mg/day | +22% | [6] |
| 600 mg/day | +52% | [6] |
Note: The study found no significant changes in body composition.[1][6]
Experimental Protocols
Protocol 1: In Vitro Aromatase Inhibition Assay using Human Placental Microsomes
Objective: To determine the inhibitory potential and kinetics of this compound on aromatase activity in vitro.
Materials:
-
Human placental microsomes (source of aromatase)
-
This compound
-
[3H]-Androstenedione (substrate)
-
NADPH (cofactor)
-
Phosphate buffer (pH 7.4)
-
Chloroform
-
Activated charcoal
-
Scintillation vials and fluid
-
Liquid scintillation counter
-
Incubator/water bath (37°C)
Methodology:
-
Microsome Preparation: Prepare human placental microsomes according to established laboratory protocols. Determine the protein concentration of the microsomal preparation using a standard protein assay (e.g., Bradford assay).
-
Reaction Mixture Preparation: In microcentrifuge tubes, prepare the reaction mixture containing phosphate buffer, NADPH, and human placental microsomes.
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a vehicle control (solvent only).
-
Pre-incubation: Pre-incubate the mixtures at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Initiate the aromatase reaction by adding the substrate, [3H]-Androstenedione.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding chloroform to extract the steroids.
-
Separation of Substrate and Product: Add activated charcoal to the aqueous phase to adsorb the unreacted [3H]-Androstenedione. Centrifuge to pellet the charcoal.
-
Quantification: Transfer an aliquot of the aqueous phase (containing the tritiated water released during the aromatization reaction) to a scintillation vial with scintillation fluid.
-
Data Analysis: Measure the radioactivity using a liquid scintillation counter. Calculate the rate of aromatase activity and determine the IC50 value and Ki (inhibition constant) for this compound.
Protocol 2: In Vivo Study of Hormonal Response in a Rodent Model
Objective: To evaluate the effects of this compound administration on circulating hormone levels in a male rodent model.
Materials:
-
Male laboratory rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
This compound
-
Vehicle for administration (e.g., corn oil, carboxymethyl cellulose)
-
Gavage needles or appropriate injection equipment
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Hormone assay kits (e.g., ELISA or RIA for testosterone, estradiol, LH)
Methodology:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, low dose this compound, high dose this compound).
-
Dosing: Administer this compound or vehicle daily for a predetermined period (e.g., 4-8 weeks) via oral gavage or another appropriate route.
-
Blood Collection: At the end of the treatment period, collect blood samples from the animals. A common method is cardiac puncture under anesthesia at the time of sacrifice.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Hormone Analysis: Analyze the plasma samples for concentrations of total testosterone, free testosterone, estradiol, and LH using commercially available and validated assay kits.
-
Data Analysis: Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the hormone levels between the different treatment groups.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: In vivo experimental workflow for hormonal response assessment.
Caption: Logical relationship of this compound's effects.
References
- 1. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]
- 2. This compound|High-Purity Reference Standard [benchchem.com]
- 3. Buy this compound | 2243-06-3 [smolecule.com]
- 4. US20050059646A1 - Use of 4-androstene-3,6,17-trione to elevate testosterone levels and the testosterone/estrogen ratio in males - Google Patents [patents.google.com]
- 5. 4-Androstene-3,6,17-trione [bionity.com]
- 6. Effects of eight weeks of an alleged aromatase inhibiting nutritional supplement 6-OXO (this compound) on serum hormone profiles and clinical safety markers in resistance-trained, eugonadal males - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Derivatization for GC-MS Analysis of Ketosteroids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of ketosteroids, such as those with multiple keto groups (e.g., α-triones), for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of ketosteroids?
A1: Derivatization is a critical step in the GC-MS analysis of ketosteroids for several reasons. Steroids, due to their polar functional groups like hydroxyl (-OH) and keto (-C=O), are often non-volatile and thermally labile. Derivatization converts these polar groups into less polar, more volatile, and more thermally stable derivatives.[1][2] This chemical modification improves chromatographic peak shape, enhances separation, and increases detection sensitivity.[3]
Q2: What are the most common derivatization methods for ketosteroids?
A2: The two most common methods for derivatizing ketosteroids for GC-MS analysis are:
-
Silylation: This is a one-step method where active hydrogens on hydroxyl groups are replaced with a trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are frequently used.[4] However, for ketosteroids, this can lead to the formation of enol-TMS ethers, which may result in multiple peaks for a single analyte.[5]
-
Oximation followed by Silylation: This is a two-step method that is often preferred for ketosteroids to avoid the formation of enol isomers.[5] First, the keto groups are converted to methoxyimes (MO) using a reagent like methoxyamine hydrochloride. Then, the hydroxyl groups are silylated using a standard silylating reagent.[4][5]
Q3: What is an "α-trione" and how does it affect the derivatization strategy?
A3: While "α-trione" is not a standard chemical term for a specific steroid, it implies the presence of three ketone groups. The derivatization strategy for a triketosteroid would generally follow the two-step oximation-silylation protocol. This ensures that all keto groups are derivatized to their oxime forms before the silylation of any hydroxyl groups. This approach prevents the formation of multiple enol-TMS ether isomers that can complicate the chromatogram and data analysis.
Q4: How can I ensure my derivatization reaction goes to completion?
A4: To ensure complete derivatization, several factors should be optimized:
-
Anhydrous Conditions: Silylating reagents are highly sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents and reagents.[6]
-
Reagent Excess: Use a sufficient molar excess of the derivatization reagent to drive the reaction to completion.
-
Optimal Temperature and Time: The reaction temperature and time are critical. While some derivatizations can occur at room temperature, others may require heating (e.g., 60-80°C) for a specific duration (e.g., 30-60 minutes).[6] These conditions should be optimized for your specific analyte.
-
Catalyst: The addition of a catalyst like TMCS can increase the reactivity of the silylating reagent.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization and GC-MS analysis of ketosteroids.
Problem 1: No peak or very small peak for the derivatized analyte.
| Possible Cause | Troubleshooting Steps |
| Incomplete or Failed Derivatization | - Verify Reagent Activity: Use fresh derivatization reagents and ensure they have been stored under anhydrous conditions. - Optimize Reaction Conditions: Increase reaction temperature and/or time. Refer to the experimental protocols for typical ranges. - Ensure Anhydrous Conditions: Dry the sample completely before adding derivatization reagents. Moisture will deactivate silylating agents. |
| Analyte Degradation | - Check Reaction Temperature: Excessive heat can degrade thermally labile steroids. Try a lower derivatization temperature. - Check Sample pH: Highly acidic or basic conditions can cause degradation. Ensure the sample is neutralized before derivatization. |
| GC-MS System Issues | - Check for Leaks: Perform a leak check on the GC inlet and column connections. - Verify Injection: Ensure the autosampler is functioning correctly and injecting the sample. |
Problem 2: Tailing peaks in the chromatogram.
| Possible Cause | Troubleshooting Steps |
| Incomplete Derivatization | The presence of underivatized, polar analytes can cause peak tailing.[6][7] Re-optimize the derivatization procedure as described in Problem 1. |
| Active Sites in the GC System | - Inlet Liner: The glass inlet liner can have active silanol groups.[7] Use a deactivated liner and replace it regularly. - Column Contamination: The front end of the GC column can become contaminated. Trim 10-20 cm from the front of the column.[8] - Column Activity: The stationary phase of the column can degrade over time. Condition the column according to the manufacturer's instructions or replace it.[9] |
| Improper GC Conditions | - Injection Temperature: An injection temperature that is too low can cause slow vaporization and peak tailing. Optimize the inlet temperature. - Flow Rate: A carrier gas flow rate that is too low can lead to band broadening. Ensure the flow rate is optimal for your column dimensions. |
Problem 3: Appearance of unexpected peaks in the chromatogram.
| Possible Cause | Troubleshooting Steps |
| Reagent Artifacts | - Run a Reagent Blank: Inject a sample containing only the derivatization reagents and solvent to identify any peaks originating from the reagents themselves. - Use High-Purity Reagents: Ensure you are using high-quality, high-purity derivatization reagents. |
| Formation of Enol-TMS Isomers | This is common with one-step silylation of ketosteroids.[5] To avoid this, use the two-step oximation-silylation method. |
| Sample Matrix Effects | If analyzing complex biological samples, other components in the matrix can be derivatized and appear as peaks. Implement a thorough sample clean-up procedure before derivatization. |
| Side Reactions | Under certain conditions, side reactions can occur. Analyze the mass spectra of the unexpected peaks to try and identify their structures. This may provide clues as to the nature of the side reaction. |
Experimental Protocols
Protocol 1: Two-Step Oximation-Silylation of Ketosteroids
This protocol is recommended for ketosteroids, including those with multiple keto groups, to prevent the formation of enol isomers.
-
Sample Preparation:
-
Ensure the sample is extracted and purified.
-
Evaporate the sample to dryness under a gentle stream of nitrogen.
-
-
Step 1: Oximation
-
Add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in anhydrous pyridine to the dried sample.
-
Cap the vial tightly and heat at 60-80°C for 30-60 minutes.
-
Cool the vial to room temperature.
-
-
Step 2: Silylation
-
Add 100 µL of a silylating reagent such as MSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 60-80°C for 30 minutes.
-
Cool the vial to room temperature.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Table 1: Comparison of Silylation Reagents and Typical Reaction Conditions
| Reagent | Catalyst | Typical Temperature | Typical Time | Notes |
| BSTFA | TMCS (1-10%) | 60-80°C | 30-60 min | A common and effective silylating agent. |
| MSTFA | TMCS (1-10%) | 60-100°C | 30-60 min | More volatile byproducts than BSTFA, which can be advantageous.[10] |
| TMIS | None | 60°C | 15 min | A very powerful silylating agent, sometimes used in combination with MSTFA.[1] |
Visualizations
Caption: Workflow for the two-step derivatization of ketosteroids.
Caption: A decision tree for troubleshooting peak tailing issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Derivatization of steroids in biological samples for GC-MS and LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. uu.diva-portal.org [uu.diva-portal.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 9. agilent.com [agilent.com]
- 10. gcms.cz [gcms.cz]
Improving the sensitivity of Androst-4-ene-3,6,17-trione detection in biological fluids
Welcome to the technical support center for the analysis of Androst-4-ene-3,6,17-trione. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity of your detection methods in biological fluids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the detection of this compound, offering solutions to improve assay sensitivity and reliability.
Q1: My signal-to-noise ratio is low when analyzing this compound using LC-MS. How can I improve it?
A1: Low signal-to-noise in LC-MS analysis of steroids is a common issue often attributable to matrix effects, suboptimal sample preparation, or inappropriate instrument settings.
-
Matrix Effects: Biological matrices like plasma and urine contain numerous endogenous compounds that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[1][2][3]
-
Troubleshooting:
-
Improve Sample Cleanup: Employ more rigorous sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[4][5] Using advanced SPE materials like HybridSPE®-Phospholipid plates can effectively remove phospholipids, a major source of matrix effects in plasma samples.[6]
-
Chromatographic Separation: Optimize your HPLC method to ensure this compound is chromatographically separated from co-eluting matrix components.
-
Internal Standards: Use a stable isotope-labeled internal standard to compensate for matrix effects.[1][2]
-
-
-
Sample Preparation:
-
Troubleshooting:
-
Extraction Efficiency: Evaluate the efficiency of your extraction protocol. For steroids in serum, liquid-liquid extraction with solvents like diethyl ether or a mixture of hexane and ethyl acetate is common.[7][8] Solid-phase extraction with C18 cartridges is also a widely used and effective method.[4]
-
Analyte Stability: Ensure the analyte is stable throughout the sample preparation process. Avoid prolonged exposure to high temperatures or extreme pH.
-
-
-
Instrument Settings:
-
Troubleshooting:
-
Ionization Source: Optimize the ionization source parameters (e.g., gas flows, temperature, and spray voltage). Atmospheric pressure chemical ionization (APCI) has been shown to be effective for the ionization of this compound.[7]
-
Mass Spectrometry Parameters: Fine-tune the MS parameters, including collision energy and precursor/product ion selection for Multiple Reaction Monitoring (MRM), to maximize signal intensity.
-
-
Q2: I am using GC-MS for analysis, but the sensitivity for this compound is poor. What can I do?
A2: Gas chromatography-mass spectrometry often requires derivatization to improve the volatility and thermal stability of steroids, which is crucial for achieving good sensitivity.[9][10]
-
Derivatization:
-
Troubleshooting:
-
Incomplete Derivatization: Ensure your derivatization reaction goes to completion. Optimize reaction time, temperature, and the ratio of derivatizing agent to sample. Common derivatizing agents for steroids include silylating agents like MSTFA, which form TMS-enol-TMS-ether derivatives.[11][12][13]
-
Derivative Stability: The formed derivatives should be stable under GC conditions.
-
-
-
Sample Preparation:
-
Troubleshooting:
-
Hydrolysis of Conjugates: In urine, this compound and its metabolites are often present as glucuronide or sulfate conjugates.[7] Enzymatic hydrolysis with β-glucuronidase is a necessary step to release the free steroid before extraction and derivatization.[9]
-
Extraction: After hydrolysis, efficient extraction using LLE with a solvent like diethyl ether is required.[7]
-
-
-
GC-MS Parameters:
-
Troubleshooting:
-
Injection Technique: Optimize the injection port temperature and injection mode (e.g., splitless) to ensure efficient transfer of the analyte to the column.
-
Chromatographic Column: Use a column suitable for steroid analysis.
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity by monitoring specific ions characteristic of the derivatized analyte.[11]
-
-
Q3: My immunoassay (ELISA) results for this compound show high variability and poor accuracy. Why is this happening?
A3: Immunoassays can suffer from a lack of specificity due to cross-reactivity with structurally similar steroids and are also susceptible to matrix interference.[14][15][16]
-
Cross-Reactivity:
-
Troubleshooting:
-
Antibody Specificity: The antibody used in the ELISA kit may cross-react with other endogenous steroids or metabolites present in the sample, leading to inaccurate quantification.[17] Check the manufacturer's data sheet for cross-reactivity information. For instance, some assays for androstenedione show cross-reactivity with testosterone and DHT.[18]
-
Method Comparison: If possible, validate your immunoassay results with a more specific method like LC-MS/MS or GC-MS.
-
-
-
Matrix Effects:
-
Troubleshooting:
-
Sample Dilution: Diluting the sample can sometimes mitigate matrix effects, but ensure the analyte concentration remains within the assay's detection range.
-
Sample Cleanup: While not always standard for immunoassays, a preliminary sample cleanup step using SPE or LLE can help remove interfering substances.
-
-
-
Assay Protocol:
-
Troubleshooting:
-
Adherence to Protocol: Strictly follow the manufacturer's protocol, including incubation times, temperatures, and washing steps.[19]
-
Standard Curve: Ensure your standard curve is prepared accurately and covers the expected concentration range of your samples.
-
-
Quantitative Data Summary
The following tables summarize the limits of detection (LOD) and quantification (LOQ) for this compound and related steroids using different analytical methods as reported in the literature.
Table 1: LC-MS/MS Detection Limits
| Analyte | Matrix | Method | LOQ | Reference |
| This compound | Urine | LC/MS | 5 ng/mL | [7] |
| Androstenedione | Serum/Plasma | LC-MS/MS | 10 ng/L | [20] |
| Testosterone | Serum/Plasma | LC-MS/MS | 10 ng/L | [20] |
| Dehydroepiandrosterone (DHEA) | Serum/Plasma | LC-MS/MS | 50 ng/L | [20] |
| Various Steroids | Human Serum | LC-MS/MS | 0.5 - 1.0 ng/mL | [8] |
Table 2: GC-MS Detection Limits
| Analyte | Matrix | Method | LOD | Reference |
| This compound | Urine | GC-MS (SIM) | 5-10 ng/mL | [21] |
| Androst-4-ene-6α-ol-3,17-dione | Urine | GC-MS (SIM) | 5-10 ng/mL | [21] |
| Androst-4-ene-6α,17β-diol-3-one | Urine | GC-MS (SIM) | 5-10 ng/mL | [21] |
| Various Steroids | Human Hair | GC-MS (SIM) | 0.02-0.5 ng/g | [22] |
Key Experimental Protocols
Protocol 1: LC-MS/MS Analysis of this compound in Urine
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard.
-
Perform enzymatic hydrolysis using β-glucuronidase from E. coli.
-
Extract the sample using liquid-liquid extraction with 5 mL of diethyl ether.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.[7]
-
-
LC-MS/MS Conditions:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of methanol and water.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[7]
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and internal standard.
-
Protocol 2: GC-MS Analysis of this compound in Urine
-
Sample Preparation:
-
Perform enzymatic hydrolysis of the urine sample as described above.
-
Extract the deconjugated steroids using liquid-liquid extraction.
-
Evaporate the extract to dryness.
-
-
Derivatization:
-
GC-MS Conditions:
-
GC Column: A suitable capillary column for steroid analysis.
-
Injection: Splitless injection mode.
-
MS Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte.[21]
-
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: Troubleshooting decision tree for low sensitivity in this compound detection.
References
- 1. Overcoming matrix effects in quantitative LC-MS analysis of steroid hormones in surface waters (2022) | Elodie Mirmont | 5 Citations [scispace.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. longdom.org [longdom.org]
- 4. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 6. LC/MS/MS Analysis of Steroid Hormones in Plasma [sigmaaldrich.com]
- 7. Quantitative analysis of this compound and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. researchgate.net [researchgate.net]
- 10. uu.diva-portal.org [uu.diva-portal.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Same, but different: Variations in fragment ions among stereoisomers of a 17α‐methyl steroid in gas chromatography/electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Liquid chromatography-tandem mass spectrometry assay for androstenedione, dehydroepiandrosterone, and testosterone with pediatric and adult reference intervals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Detection of this compound (6-OXO) and its metabolites in urine by gas chromatography-mass spectrometry in relation to doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. GC-MS determination of steroids related to androgen biosynthesis in human hair with pentafluorophenyldimethylsilyl-trimethylsilyl derivatisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Oral Bioavailability of Androst-4-ene-3,6,17-trione
This technical support center is designed for researchers, scientists, and drug development professionals who are working with Androst-4-ene-3,6,17-trione and encountering challenges with its poor oral bioavailability. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these issues in your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability expected to be low?
This compound, also known as 6-OXO, is a potent irreversible inhibitor of the aromatase enzyme, which is responsible for the conversion of androgens to estrogens.[1][2] Due to its steroidal structure, it is a lipophilic and poorly water-soluble compound.[3] These characteristics are common causes of low oral bioavailability for several reasons:
-
Poor Aqueous Solubility: The compound may not adequately dissolve in the gastrointestinal fluids, which is a prerequisite for absorption.[3][4]
-
Low Intestinal Permeability: While lipophilicity can aid in membrane crossing, very high lipophilicity can sometimes hinder release from the lipid bilayer of enterocytes into the bloodstream.
-
Extensive First-Pass Metabolism: The compound may be significantly metabolized by enzymes in the gut wall or liver before it reaches systemic circulation.[5][6]
Q2: What are the primary metabolic pathways for this compound after oral administration?
Following oral administration in humans, this compound is extensively metabolized. The major metabolites identified in urine are androst-4-ene-6α-ol-3,17-dione and androst-4-ene-6α,17β-diol-3-one.[6][7] The parent compound is primarily excreted in a conjugated form, while the metabolites are exclusively found as conjugates.[6][7] Understanding these metabolic pathways is crucial for designing appropriate bioanalytical methods for pharmacokinetic studies.
Q3: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
For hydrophobic compounds like this compound, several formulation strategies have proven effective. These include:
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS) can improve the solubilization and absorption of lipophilic drugs.[4][8][9][10][11]
-
Nanoparticle-Based Delivery Systems: Encapsulating the drug in nanoparticles can increase its surface area for dissolution and enhance its stability and permeability.[12][13][14]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility and dissolution rate.[3][5]
Troubleshooting Guide: Addressing Suboptimal Oral Bioavailability
If you are observing lower than expected plasma concentrations of this compound in your preclinical studies, consider the following troubleshooting steps:
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no detectable plasma concentration after oral dosing. | Poor dissolution of the compound in the GI tract. | 1. Assess Solubility: Determine the equilibrium solubility in simulated gastric and intestinal fluids. 2. Particle Size Reduction: Consider micronization to increase the surface area. 3. Formulation Enhancement: Develop a lipid-based formulation (e.g., SEDDS) or a cyclodextrin complex to improve solubility. |
| High variability in plasma concentrations between subjects. | Inconsistent dissolution and absorption due to formulation or physiological factors. | 1. Optimize Formulation: Ensure the formulation is robust and provides consistent drug release. 2. Control for Food Effects: Conduct studies in both fasted and fed states to assess the impact of food on absorption. |
| Plasma concentrations are initially detectable but decline rapidly. | Extensive first-pass metabolism in the gut wall or liver. | 1. In Vitro Metabolic Stability: Assess the compound's stability in liver microsomes and S9 fractions. 2. Formulation Strategies: Lipid-based formulations can promote lymphatic absorption, partially bypassing the liver. |
| In vitro permeability is high, but in vivo absorption is low. | The compound may be a substrate for efflux transporters (e.g., P-glycoprotein). | 1. Bidirectional Caco-2 Assay: Perform a Caco-2 permeability assay in both apical-to-basolateral and basolateral-to-apical directions to determine the efflux ratio. 2. Co-administration with Inhibitors: Conduct the Caco-2 assay with a known P-gp inhibitor (e.g., verapamil) to confirm P-gp involvement. |
Data on Bioavailability Enhancement of Structurally Related Steroids
Table 1: Bioavailability Enhancement Strategies for Exemestane (a steroidal aromatase inhibitor)
| Formulation Strategy | Key Findings | Fold Increase in Bioavailability (Relative) | Reference |
| Self-Microemulsifying Drug Delivery System (SMEDDS) | The SMEDDS formulation significantly increased the dissolution rate and oral bioavailability in rats compared to a suspension. | ~2.9-fold | [4][6] |
| Cyclodextrin Complexation | Complexation with randomly methylated-β-cyclodextrin improved the dissolution profile and increased the apparent permeability constant in Caco-2 cells by 3-fold. | Not directly measured in vivo, but significant in vitro improvement. | [5] |
Table 2: Pharmacokinetic Parameters of Androstenedione (a precursor to this compound) after Oral Administration in Rats
This data is provided as a surrogate to illustrate the typical pharmacokinetic profile of a related steroid.
| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| 60 mg/kg/day | Data on plasma concentration not provided, but study focused on metabolic enzyme induction. | - | - |
Note: The lack of direct plasma concentration data for androstenedione in rats in the provided search results highlights the challenges in finding specific preclinical pharmacokinetic data for some compounds.
Experimental Protocols
In Vitro Dissolution Testing for a Hydrophobic Compound like this compound
Objective: To assess the in vitro release profile of this compound from a given formulation in biorelevant media.
Materials:
-
USP Apparatus 2 (Paddle Apparatus)
-
Dissolution vessels (900 mL)
-
Paddles
-
Water bath maintained at 37 ± 0.5 °C
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Fasted State Simulated Intestinal Fluid (FaSSIF), pH 6.5
-
This compound formulation (e.g., powder, capsule, or SEDDS)
-
HPLC system with a suitable column (e.g., C18) and detector (UV or MS)
Procedure:
-
Prepare SGF and FaSSIF dissolution media.
-
Pre-heat the dissolution media to 37 ± 0.5 °C.
-
Place 900 mL of the pre-heated medium into each dissolution vessel.
-
Set the paddle speed to a suitable rate (e.g., 50 or 75 rpm).
-
Introduce the this compound formulation into each vessel.
-
At predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes), withdraw an aliquot (e.g., 5 mL) of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-heated medium.
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm PTFE).
-
Analyze the samples for the concentration of this compound using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Caco-2 Cell Permeability Assay for a Lipophilic Compound
Objective: To determine the intestinal permeability of this compound and assess if it is a substrate for efflux transporters.
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
This compound stock solution (in DMSO)
-
Low permeability marker (e.g., Lucifer yellow)
-
High permeability marker (e.g., propranolol)
-
P-gp inhibitor (e.g., verapamil)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.
-
Prepare dosing solutions of this compound in transport buffer (final DMSO concentration should be <1%).
-
Apical to Basolateral (A-B) Transport: a. Wash the cell monolayers with pre-warmed transport buffer. b. Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber. c. Incubate at 37 °C with gentle shaking. d. At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
Basolateral to Apical (B-A) Transport: a. Wash the cell monolayers. b. Add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber. c. Incubate and collect samples from the apical chamber.
-
To investigate P-gp mediated efflux, repeat the A-B and B-A transport experiments in the presence of verapamil.
-
Analyze the concentration of this compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, and oral bioavailability) of an this compound formulation.
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old)
-
This compound formulation for oral administration
-
Vehicle for intravenous administration (if determining absolute bioavailability)
-
Oral gavage needles
-
Catheters for blood collection (e.g., jugular vein cannulation)
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the rats overnight (with free access to water) before dosing.
-
Divide the rats into groups (e.g., oral administration and intravenous administration).
-
Oral Administration: a. Administer the this compound formulation by oral gavage at the desired dose.
-
Intravenous Administration: a. Administer a solution of this compound intravenously at a lower dose.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing anticoagulant.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80 °C until analysis.
-
Analyze the plasma samples for the concentration of this compound and its major metabolites using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
If an IV dose was administered, calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
Caption: Aromatase Inhibition by this compound.
Caption: Workflow for Overcoming Poor Oral Bioavailability.
Caption: Troubleshooting Decision Tree for In Vivo Studies.
References
- 1. Oral androstenedione administration and serum testosterone concentrations in young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Metabolic study of androsta-1,4,6-triene-3,17-dione in horses using liquid chromatography/high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. Metabolism of orally administered androstenedione in young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro- 3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and metabolism of darifenacin in the mouse, rat, dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of an aromatase inhibitor, 1,4,6-androstatriene-3,17-dione, on 7,12-dimethylbenz[a]anthracene-induced mammary tumors in the rat and its mechanism of action in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Plasma concentration of androstenedione during the bovine oestrous cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of oral administration of androstenedione on plasma androgens in young women using hormonal contraception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. paulogentil.com [paulogentil.com]
- 12. researchgate.net [researchgate.net]
- 13. Serum kinetics of the anti-cancer agent 4-hydroxyandrostenedione in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of oral androstenedione on steroid metabolism in liver of pregnant and non-pregnant female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing solubility issues of Androst-4-ene-3,6,17-trione in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Androst-4-ene-3,6,17-trione, focusing on addressing its solubility challenges in cell culture media.
Troubleshooting Guide: Solubility Issues
This guide provides a structured approach to resolving common solubility problems encountered when preparing this compound for in vitro experiments.
dot
Caption: A troubleshooting workflow for dissolving this compound.
Question: My this compound precipitates out of solution when I add it to my cell culture medium. What should I do?
Answer:
Precipitation is a common issue with hydrophobic compounds like this compound. Here’s a step-by-step approach to address this:
-
Review Your Stock Solution Preparation:
-
Ensure you are using a suitable organic solvent to create a high-concentration stock solution. Dimethyl sulfoxide (DMSO) and absolute ethanol are common choices.
-
A structurally similar compound, 6α-Methyl-androst-4-ene-3,17-dione, has a reported solubility of 15 mg/mL in DMSO and 10 mg/mL in ethanol. This can be used as a starting reference for preparing your stock solution.
-
-
Optimize the Dilution Step:
-
Serial Dilutions: Avoid adding the highly concentrated stock solution directly to your full volume of media. Instead, perform serial dilutions in your culture medium.
-
Vortexing/Mixing: Ensure thorough mixing immediately after each dilution step to disperse the compound quickly.
-
Temperature: Gently warming the cell culture medium to 37°C before adding the compound can sometimes aid in solubility. However, be cautious not to degrade other media components.
-
-
Control the Final Solvent Concentration:
-
High concentrations of organic solvents can be toxic to cells. It is crucial to keep the final concentration of the solvent in the cell culture medium as low as possible.
-
For DMSO, a final concentration of ≤ 0.5% (v/v) is generally well-tolerated by most cell lines, with ≤ 0.1% being preferable for sensitive cells or long-term studies.[1][2][3]
-
-
Consider a Co-Solvent System:
-
If solubility issues persist, a co-solvent system might be beneficial. A mixture of polyethylene glycol 400 (PEG 400) and ethanol has been used to dissolve hydrophobic compounds for cell culture experiments.
-
Question: What is the best solvent to use for this compound?
Answer:
The ideal solvent should effectively dissolve this compound while exhibiting minimal toxicity to the cultured cells at the final working concentration.
| Solvent | Recommended Starting Stock Concentration (estimated) | Maximum Recommended Final Concentration in Media | Notes |
| DMSO | 10-15 mg/mL | ≤ 0.5% (v/v)[1][2] | Preferred for its high solvating power. However, it can have biological effects on cells, so a vehicle control is essential. |
| Ethanol (Absolute) | 5-10 mg/mL | ≤ 0.5% (v/v) | Can be more volatile than DMSO. Ensure it is sterile-filtered. |
| Acetone | Variable | ≤ 0.5% (v/v) | Another potential solvent, but its compatibility should be tested with your specific cell line. |
Important: Always include a vehicle control in your experiments. This control should contain the same final concentration of the solvent used to dissolve the this compound, but without the compound itself. This allows you to distinguish the effects of the compound from any effects of the solvent.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Molecular Weight of this compound: 300.39 g/mol
-
Weighing the Compound: Accurately weigh out 3.0 mg of this compound powder.
-
Dissolving in DMSO: Add 1.0 mL of sterile, cell culture-grade DMSO to the powder.
-
Ensuring Complete Dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Diluting the Stock Solution for Cell Culture Experiments
This protocol provides an example of how to achieve a final concentration of 10 µM in your cell culture wells, ensuring the final DMSO concentration remains at 0.1%.
-
Prepare an Intermediate Dilution: Dilute the 10 mM stock solution 1:100 in sterile cell culture medium to create a 100 µM working solution.
-
Example: Add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium.
-
-
Final Dilution in Culture Wells: Add the 100 µM working solution to your cell culture wells at a 1:10 ratio.
-
Example: For a final volume of 1 mL in a well, add 100 µL of the 100 µM working solution to 900 µL of cell culture medium already in the well.
-
Frequently Asked Questions (FAQs)
Q1: Can I dissolve this compound directly in cell culture medium?
A1: Due to its hydrophobic nature, this compound has very poor solubility in aqueous solutions like cell culture media. It is highly recommended to first dissolve it in an appropriate organic solvent to create a concentrated stock solution.
Q2: How do I know if my final solvent concentration is toxic to my cells?
A2: It is crucial to perform a dose-response experiment with the solvent alone (vehicle control) on your specific cell line. This will help you determine the maximum tolerated concentration of the solvent that does not significantly affect cell viability or proliferation.
Q3: What is the mechanism of action of this compound?
A3: this compound is a potent and irreversible inhibitor of the enzyme aromatase (cytochrome P450 19A1).[4][5] Aromatase is responsible for the conversion of androgens (like testosterone and androstenedione) into estrogens (like estradiol and estrone). By inhibiting aromatase, this compound blocks the production of estrogens.[4]
dot
Caption: The inhibitory effect of this compound on the aromatase pathway.
Q4: Should I use serum-free medium for my experiments?
A4: The presence of serum in the culture medium can sometimes interfere with the activity of hydrophobic compounds due to binding to serum proteins like albumin. If you are not observing the expected biological effects, consider using a serum-free or reduced-serum medium. Alternatively, using charcoal-stripped serum, which has reduced levels of endogenous steroids, can also be beneficial.
References
Technical Support Center: Solid-Phase Extraction of Androst-4-ene-3,6,17-trione from Urine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the solid-phase extraction (SPE) of Androst-4-ene-3,6,17-trione and its metabolites from urine samples.
Frequently Asked Questions (FAQs)
Q1: What are the main urinary metabolites of this compound?
Following administration, this compound is metabolized primarily into androst-4-ene-6alpha-ol-3,17-dione and androst-4-ene-6alpha,17beta-diol-3-one.[1][2] The parent compound and its metabolites are of interest in doping control and metabolic studies.[2][3]
Q2: Why is a hydrolysis step necessary before extraction?
This compound and its metabolites are predominantly excreted in the urine as water-soluble glucuronide and sulfate conjugates.[1][4] To analyze the total concentration of these compounds, an enzymatic hydrolysis step is required to cleave these conjugates and release the free steroids for extraction.[5]
Q3: What type of SPE cartridge is recommended for this compound extraction?
Reversed-phase SPE cartridges, such as those with C18 sorbents, are commonly used for the extraction of moderately polar to nonpolar compounds like steroids from aqueous matrices such as urine.[5]
Q4: Can this SPE method be automated?
Yes, fully automated solid-phase extraction methods have been developed for the analysis of anabolic steroids in urine, which can improve reproducibility and sample throughput.[6][7]
Troubleshooting Guide
Issue 1: Low recovery of this compound.
-
Possible Cause 1: Incomplete enzymatic hydrolysis.
-
Solution: Ensure the activity of the β-glucuronidase enzyme is optimal. Verify the pH and temperature of the incubation, and ensure sufficient incubation time as specified in the protocol.
-
-
Possible Cause 2: Inefficient extraction from the SPE cartridge.
-
Solution:
-
Check Sample pH: The pH of the urine sample can affect the retention of the analyte on the sorbent. Adjust the pH if necessary before loading.
-
Optimize Loading Flow Rate: A slow and consistent flow rate (e.g., 1-2 mL/min) is crucial for proper retention of the analyte on the SPE sorbent.[5]
-
Evaluate Elution Solvent: The choice and volume of the elution solvent are critical. Ensure the solvent has sufficient strength to elute the analyte completely. Methanol or dichloromethane are common choices for steroids.[5]
-
-
-
Possible Cause 3: Analyte breakthrough during sample loading.
-
Solution: The capacity of the SPE sorbent may have been exceeded. Consider using a larger sorbent bed or diluting the urine sample before loading.
-
Issue 2: High background or interfering peaks in the final analysis.
-
Possible Cause 1: Insufficient washing of the SPE cartridge.
-
Solution: The washing steps are designed to remove endogenous interferences from the urine matrix. Ensure that the wash solutions and volumes are appropriate to remove polar and less polar interferences without eluting the target analyte. A common wash sequence involves deionized water followed by a weak organic solvent mixture (e.g., 40% methanol in water).[5]
-
-
Possible Cause 2: Co-elution of interfering compounds.
-
Solution: Optimize the elution solvent to be more selective for this compound and its metabolites. A stepwise elution with increasing solvent strength might help to separate the analytes from interferences.
-
Issue 3: Poor reproducibility between samples.
-
Possible Cause 1: Inconsistent sample pretreatment.
-
Solution: Ensure uniform pH adjustment, enzyme concentration, and incubation conditions for all samples.
-
-
Possible Cause 2: Variability in the SPE procedure.
-
Solution: Maintain consistent flow rates during conditioning, loading, washing, and elution for all samples. Ensure complete drying of the SPE cartridge before elution, as residual water can affect the elution efficiency of nonpolar analytes.[5] Automation of the SPE process can significantly improve reproducibility.[6][7]
-
Experimental Protocol: SPE of this compound
This protocol is a general guideline based on established methods for steroid extraction from urine.
1. Sample Pretreatment (Enzymatic Hydrolysis)
-
To 2 mL of urine, add an appropriate buffer to adjust the pH (e.g., phosphate buffer to pH 6.5).[8]
-
Add β-glucuronidase enzyme.
-
Incubate the sample (e.g., at 45°C for 30 minutes or at 55°C for 70 minutes to 3 hours).[5][8]
-
After incubation, cool the sample to room temperature.
-
Centrifuge the sample to pellet any precipitates.[5] The supernatant is used for SPE.
2. Solid-Phase Extraction
-
Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water.[5] Do not allow the cartridge to dry out between these steps.
-
Sample Loading: Load the pre-treated urine supernatant onto the conditioned cartridge at a slow flow rate of approximately 1-2 mL/min.[5]
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 3 mL of 40% methanol in water to remove less polar interferences.[5]
-
-
Drying: Dry the cartridge thoroughly under vacuum or by centrifugation for at least 5 minutes to remove all residual water.[5]
-
Elution: Elute the analytes with 3 mL of methanol or dichloromethane into a clean collection tube.[5]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for the subsequent analytical method (e.g., GC-MS or LC-MS).
Quantitative Data Summary
| Parameter | Value/Range | Reference |
| Limit of Quantification (LC/MS) | 5 ng/mL | [1] |
| Limit of Detection (GC-MS) | 5 - 10 ng/mL | [2] |
| Extraction Recovery (Automated SPE) | 77 - 95% | [6][7] |
Experimental Workflow Diagram
Caption: Workflow for Solid-Phase Extraction of this compound from Urine.
References
- 1. Quantitative analysis of this compound and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of this compound (6-OXO) and its metabolites in urine by gas chromatography-mass spectrometry in relation to doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|High-Purity Reference Standard [benchchem.com]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
Ensuring stability of Androst-4-ene-3,6,17-trione in long-term sample storage
Technical Support Center: Androst-4-ene-3,6,17-trione Stability
This technical support center provides guidance on ensuring the stability of this compound (also known as 6-OXO) in long-term sample storage. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for pure, solid this compound?
For long-term stability of the pure, solid compound, it is recommended to store it at -20°C in a tightly sealed container, protected from light and moisture.[1] While general guidelines for anabolic steroids suggest storage in a cool, dry, and dark place, specific supplier recommendations for this compound call for sub-zero temperatures to minimize degradation over extended periods.
Q2: How should I store solutions of this compound?
Solutions of this compound in organic solvents such as ethanol or DMSO should be stored at -20°C or lower. It is advisable to prepare fresh solutions for experiments whenever possible. If long-term storage of solutions is necessary, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: What are the primary degradation pathways for this compound?
The primary degradation pathways for this compound in biological samples are metabolic transformations. The main routes of metabolism involve the reduction of the keto groups at the C3, C6, and C17 positions.[2] In non-biological settings, exposure to high temperatures, light, and humidity can also lead to degradation, although specific degradation products under these conditions are not well-documented in the literature.
Q4: My analytical results for this compound in urine samples are inconsistent. What could be the cause?
Inconsistent results in urine samples can be due to the in situ formation of this compound from endogenous precursors like DHEA, particularly in the presence of microbial contamination.[3] Additionally, microbial enzymes can lead to the degradation of the compound or its conjugated metabolites.[3] To mitigate this, it is crucial to store urine samples at -20°C or below immediately after collection and to analyze them as soon as possible. Proper sample preparation, including the potential use of microbial inhibitors, should be considered.
Q5: What analytical methods are suitable for quantifying this compound and its metabolites?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most common and reliable methods for the quantification of this compound and its metabolites.[4][5] These techniques offer high sensitivity and selectivity. For GC-MS analysis, derivatization of the steroid is typically required.[5]
Troubleshooting Guides
Issue: Loss of compound potency over time.
-
Possible Cause: Improper storage conditions.
-
Troubleshooting Steps:
-
Verify that the solid compound is stored at -20°C in a tightly sealed, light-protected container.
-
For solutions, ensure storage at -20°C or lower and minimize freeze-thaw cycles by using aliquots.
-
If possible, re-test the purity of your stored compound using a validated analytical method (e.g., HPLC-UV or LC-MS) against a fresh reference standard.
-
Issue: Appearance of unexpected peaks in chromatograms of stored samples.
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Review the storage history of the sample. Exposure to elevated temperatures, light, or humidity can cause degradation.
-
For biological samples, consider the possibility of metabolic or microbial degradation.
-
Attempt to identify the degradation products using mass spectrometry to understand the degradation pathway.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Recommended Temperature | Storage Container | Additional Precautions |
| Solid (Pure) | -20°C | Tightly sealed, opaque vial | Protect from moisture and light |
| In Solution | ≤ -20°C | Tightly sealed, opaque vial (preferably glass) | Aliquot to avoid freeze-thaw cycles |
| Urine Samples | ≤ -20°C | Sealed, sterile polypropylene tubes | Analyze as soon as possible |
Experimental Protocols
Protocol: Long-Term Stability Assessment of this compound in Solution
This protocol outlines a general procedure to assess the long-term stability of this compound in a specific solvent and storage condition.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve it in the desired solvent (e.g., ethanol, DMSO) to a final concentration of 1 mg/mL.
-
-
Sample Preparation for Stability Study:
-
Prepare multiple aliquots of the stock solution in appropriate vials (e.g., 100 µL per vial).
-
Prepare a set of control samples by diluting the stock solution to the target concentration for immediate analysis (Time 0).
-
-
Storage Conditions:
-
Store the stability samples at the desired long-term storage temperature (e.g., -20°C).
-
Protect the samples from light.
-
-
Time Points for Analysis:
-
Analyze the stability samples at predetermined time points (e.g., 1, 3, 6, 9, and 12 months).
-
-
Sample Analysis:
-
At each time point, retrieve a set of stability samples.
-
Allow the samples to thaw at room temperature.
-
Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS).
-
Quantify the concentration of this compound in each sample.
-
-
Data Evaluation:
-
Calculate the percentage of the initial concentration remaining at each time point.
-
Plot the percentage remaining versus time to determine the stability of the compound under the tested conditions.
-
Visualizations
Caption: Experimental workflow for long-term stability testing.
Caption: Potential degradation pathways in biological samples.
References
- 1. This compound | CAS: 2243-06-3 | ChemNorm [chemnorm.com]
- 2. This compound|High-Purity Reference Standard [benchchem.com]
- 3. wada-ama.org [wada-ama.org]
- 4. Quantitative analysis of this compound and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of this compound (6-OXO) and its metabolites in urine by gas chromatography-mass spectrometry in relation to doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve challenges in quantifying Androst-4-ene-3,6,17-trione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantification of Androst-4-ene-3,6,17-trione.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Sample Preparation
Q1.1: I am having trouble with the solubility of my this compound standard. What solvents should I use?
A1.1: this compound is a synthetic steroid characterized as a white to off-white crystalline powder. It is soluble in organic solvents but has limited solubility in water. For preparing stock solutions, organic solvents such as methanol or acetonitrile are recommended. When preparing working standards or spiking into aqueous matrices, it is crucial to minimize the final concentration of the organic solvent to prevent precipitation.
Q1.2: My sample recoveries are low and inconsistent. What could be the cause and how can I improve them?
A1.2: Low and inconsistent recoveries can stem from several factors during sample preparation. Here are some common causes and troubleshooting steps:
-
Incomplete Extraction: this compound is often found in complex biological matrices like urine, where it can be present in a conjugated form.[1] Enzymatic hydrolysis (e.g., using β-glucuronidase) is a critical step to cleave these conjugates before extraction. Ensure your hydrolysis conditions (enzyme activity, pH, temperature, and incubation time) are optimized.
-
Inefficient Liquid-Liquid Extraction (LLE): The choice of extraction solvent is crucial. Diethyl ether has been successfully used for the extraction of this compound from urine.[1] Ensure vigorous mixing and adequate phase separation. Multiple extractions with fresh solvent can improve recovery.
-
Analyte Instability: Steroids can be susceptible to degradation. It is recommended to keep samples on ice or at 4°C during processing and to avoid prolonged exposure to light and extreme pH conditions. For long-term storage, samples should be kept at -20°C or below to minimize degradation. Avoid repeated freeze-thaw cycles.
2. Calibration Curve
Q2.1: My calibration curve for this compound is non-linear, especially at higher concentrations. Why is this happening and what can I do?
A2.1: Non-linearity in calibration curves is a common issue in LC-MS analysis and can be caused by several factors:
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.
-
Ionization Suppression/Enhancement (Matrix Effects): Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the ion source, leading to a non-proportional response.
-
Analyte-Specific Issues: At high concentrations, the analyte may form dimers or multimers, which are not detected at the target m/z.
Troubleshooting Strategies:
-
Narrow the Calibration Range: If the non-linearity is primarily at the high end, you can narrow the calibration range to the linear portion of the curve.
-
Use a Weighted Regression: In many cases, the variance of the response is not constant across the concentration range (heteroscedasticity). Using a weighted linear regression (e.g., 1/x or 1/x²) can often provide a better fit for the calibration curve.
-
Dilute Samples: If samples have concentrations in the non-linear range of the curve, they should be diluted to fall within the linear range.
-
Optimize Chromatography: Improving chromatographic separation to resolve this compound from interfering matrix components can help mitigate matrix effects.
-
Employ an Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and other sources of variability.
Q2.2: I am observing poor reproducibility and high variability at the lower limits of my calibration curve. How can I improve the performance at low concentrations?
A2.2: Poor performance at the lower end of the calibration curve is often related to issues with sensitivity and background noise.
Troubleshooting Strategies:
-
Optimize Mass Spectrometry Parameters: Ensure that the MS parameters (e.g., collision energy, cone voltage) are optimized for maximum sensitivity for this compound.
-
Improve Sample Clean-up: A more rigorous sample clean-up procedure can reduce background noise and interferences, thereby improving the signal-to-noise ratio at low concentrations.
-
Increase Injection Volume: A larger injection volume can increase the on-column amount of the analyte, leading to a better signal. However, be mindful that this can also increase matrix effects.
-
Check for Contamination: Carryover from previous injections of high-concentration samples can interfere with the quantification of low-concentration samples. Ensure adequate rinsing of the injection port and analytical column between runs.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the analysis of this compound from published methods.
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 5 - 10 ng/mL | 2.5 ng/mL |
| Limit of Quantification (LOQ) | Not Reported | 5 ng/mL[1] |
| Linearity Range | Not Reported | 5 - 1000 ng/mL[1] |
| Accuracy (% Bias) | Not Reported | -14.8% to +1.3%[1] |
| Matrix | Urine[2] | Urine[1] |
| Sample Preparation | Enzymatic Hydrolysis, LLE, Derivatization | Enzymatic Hydrolysis, LLE[1] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Quantification of this compound in Human Urine (Based on Deventer et al., 2005[1])
-
Sample Preparation (Hydrolysis and Extraction):
-
To 2.5 mL of urine, add an internal standard.
-
Add 1 mL of phosphate buffer (pH 7).
-
Add 50 µL of β-glucuronidase from E. coli.
-
Incubate at 55°C for 1 hour.
-
Allow the sample to cool to room temperature.
-
Add 250 µL of 20% potassium carbonate solution.
-
Perform liquid-liquid extraction with 5 mL of diethyl ether by vortexing for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Freeze the aqueous layer and transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a mixture of mobile phase A and B (50:50, v/v).
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Use a reversed-phase C18 column.
-
Employ a gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
Utilize an ion trap mass spectrometer with an atmospheric pressure chemical ionization (APCI) source in positive ion mode.
-
Monitor the appropriate precursor and product ions for this compound and its metabolites.
-
-
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Troubleshooting logic for calibration curve challenges.
References
- 1. Quantitative analysis of this compound and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of this compound (6-OXO) and its metabolites in urine by gas chromatography-mass spectrometry in relation to doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Analysis of Aromatase Inhibition: Androst-4-ene-3,6,17-trione vs. Anastrozole
For Immediate Release
This guide provides a detailed comparison of the in vitro aromatase inhibition properties of the steroidal compound Androst-4-ene-3,6,17-trione, also known as 6-OXO, and the non-steroidal drug anastrozole. The information is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their mechanisms of action, inhibitory potencies, and the experimental protocols used for their evaluation.
Executive Summary
Anastrozole, a third-generation aromatase inhibitor, demonstrates significantly higher potency in vitro compared to this compound. Quantitative data from various studies indicate that anastrozole's inhibitory constants (IC50 and Ki) are in the low nanomolar range, whereas this compound and its metabolites exhibit inhibition in the micromolar range. This suggests a difference in potency of several orders of magnitude. Anastrozole acts as a potent, selective, and reversible competitive inhibitor.[1][2] In contrast, this compound is classified as a mechanism-based irreversible (suicide) inhibitor of aromatase.[3]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the in vitro inhibitory activities of this compound and anastrozole against the aromatase enzyme. It is critical to note that these values are compiled from different studies and that experimental conditions can influence the results. A direct head-to-head comparison under identical conditions was not available in the reviewed literature.
| Compound | Parameter | Value | Enzyme Source | Assay Type | Reference |
| Anastrozole | IC50 | 15 nM | Human Placental Aromatase | Not Specified | [2] |
| IC50 | 9.4 nM | Human Placental Aromatase | Not Specified | [2] | |
| This compound | Ki (of 3β-reduced metabolite) | 6.5 µM | Human Placental Microsomes | Not Specified |
IC50: Half maximal inhibitory concentration. Ki: Inhibition constant.
Mechanism of Aromatase Inhibition
Aromatase (cytochrome P450 19A1) is the key enzyme responsible for the final step in estrogen biosynthesis, converting androgens like testosterone and androstenedione into estrogens such as estradiol and estrone.[1][4] Both this compound and anastrozole target this enzyme to reduce estrogen levels, but through different mechanisms.
Anastrozole is a non-steroidal compound that acts as a highly selective and potent competitive inhibitor of aromatase.[5] It reversibly binds to the heme-iron atom of the cytochrome P450 component of the aromatase enzyme complex, thereby blocking the active site and preventing the binding of androgen substrates.[5]
This compound is a steroidal compound that functions as a mechanism-based or "suicide" inhibitor.[3] This means it binds to the active site of the aromatase enzyme and is converted into a reactive intermediate, which then forms a permanent, covalent bond with the enzyme, leading to its irreversible inactivation.[3]
Figure 1. Aromatase Inhibition Pathways
Experimental Protocols
The following is a representative protocol for an in vitro aromatase inhibition assay using human placental microsomes, a common method for evaluating the potency of inhibitors.
Objective: To determine the IC50 value of a test compound for aromatase.
Materials:
-
Human placental microsomes (source of aromatase)
-
Test compounds (this compound, anastrozole)
-
[1β-³H]-Androstenedione (substrate)
-
NADPH regenerating system (cofactor)
-
Phosphate buffer
-
Chloroform
-
Dextran-coated charcoal
-
Scintillation cocktail
-
96-well plates, incubation equipment, liquid scintillation counter
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and the positive control (e.g., letrozole) in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the human placental microsomes, the NADPH regenerating system, and varying concentrations of the test compound or control.
-
Initiation: Start the enzymatic reaction by adding the radiolabeled substrate, [1β-³H]-androstenedione.
-
Incubation: Incubate the mixture at 37°C for a predetermined time (e.g., 20 minutes).
-
Termination: Stop the reaction by adding chloroform to extract the steroids.
-
Separation: Separate the aqueous phase, containing the released ³H₂O (a product of the aromatase reaction), from the organic phase containing the unreacted substrate. This is typically achieved by adding a dextran-coated charcoal suspension, which binds the unreacted substrate, followed by centrifugation.
-
Quantification: Transfer an aliquot of the aqueous supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log concentration of the inhibitor and determine the IC50 value using non-linear regression analysis.
Figure 2. In Vitro Aromatase Inhibition Assay Workflow
Conclusion
The available in vitro data clearly indicate that anastrozole is a substantially more potent inhibitor of aromatase than this compound. While both compounds effectively target the aromatase enzyme, their different mechanisms of action—reversible competition for anastrozole and irreversible inactivation for this compound—and their significant disparity in inhibitory potency are key considerations for research and drug development applications. Anastrozole's high potency and selectivity have established it as a cornerstone in the treatment of hormone-sensitive breast cancer.[6] this compound, while a functional aromatase inhibitor, operates at a much lower level of potency.
References
- 1. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A time-dependent inactivation of aromatase by 19-oxygenated androst-4-ene-3,6,17-triones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Alkyl- and 6-arylandrost-4-ene-3,17-diones as aromatase inhibitors. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on aromatase inhibition with 4-androstene-3,6,17-trione: its 3 beta-reduction and time-dependent irreversible binding to aromatase with human placental microsomes [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of eight weeks of an alleged aromatase inhibiting nutritional supplement 6-OXO (this compound) on serum hormone profiles and clinical safety markers in resistance-trained, eugonadal males - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of Androst-4-ene-3,6,17-trione for the Aromatase Enzyme: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Androst-4-ene-3,6,17-trione (also known as 4-AT or 6-OXO), a potent steroidal aromatase inhibitor, against commonly used non-steroidal and steroidal alternatives. The following sections present available experimental data on its potency, detail relevant experimental protocols for assessing aromatase inhibition, and visualize key pathways and workflows to support research and development in this area.
This compound is recognized as a potent irreversible aromatase inhibitor, which functions by permanently binding to and inactivating the aromatase enzyme.[1] This mechanism of action contrasts with non-steroidal inhibitors that bind reversibly.
Comparative Potency of Aromatase Inhibitors
Direct comparative studies providing IC50 or Ki values for this compound alongside the most common aromatase inhibitors in the same experimental setup are limited in the public domain. The provided data is collated from various studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.
Table 1: Potency of this compound and its Derivatives
| Compound | Inhibition Constant (Ki) | Enzyme Source | Notes |
| 3β-reduced metabolite of this compound | 6.5 µM | Human Placental Microsomes | Competitive and irreversible inhibitor.[2] |
| 6-n-alkylated androst-4-ene-3,17-diones | 1.4 - 12 nM | Human Placental Aromatase | Structurally similar competitive inhibitors.[3] |
Table 2: Potency of Commonly Used Aromatase Inhibitors (Data from various sources)
| Inhibitor | IC50 / Ki | Enzyme Source / Assay Condition | Type |
| Letrozole | IC50: 0.07 - 20 nM | Cell-free assays | Non-steroidal, Reversible[4] |
| Anastrozole | IC50: ~15 nM | Human Placental Microsomes | Non-steroidal, Reversible |
| Exemestane | IC50: 30 nM | Human Placental Aromatase | Steroidal, Irreversible[4] |
| Fadrozole | IC50: 4.5 nM | Not specified | Non-steroidal, Reversible[4] |
Selectivity Profile
Experimental Protocols
Two primary in vitro methods for determining aromatase inhibition are detailed below. These protocols provide a framework for the direct assessment and comparison of inhibitor potency.
Human Placental Microsome Aromatase Inhibition Assay
This assay utilizes microsomes prepared from human placental tissue, a rich source of aromatase.
Methodology:
-
Microsome Preparation: Isolate microsomes from fresh human placental tissue by differential centrifugation.
-
Reaction Mixture Preparation: In a suitable reaction vessel, combine human placental microsomes, a phosphate buffer (pH 7.4), and a range of concentrations of the test inhibitor (e.g., this compound) and reference inhibitors.
-
Initiation of Reaction: Start the enzymatic reaction by adding a known concentration of a radiolabeled substrate, typically [1β-³H]-androst-4-ene-3,17-dione, and an NADPH-generating system as a cofactor.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 15-30 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solvent, such as chloroform or a strong acid.
-
Quantification of Product: The aromatase activity is determined by measuring the amount of tritiated water ([³H]₂O) released during the conversion of the substrate to estrone. This is typically achieved by separating the aqueous phase from the organic phase and measuring the radioactivity in the aqueous phase using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to a control with no inhibitor. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of aromatase activity) by fitting the data to a dose-response curve. The Ki value can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.
Recombinant Human Aromatase Inhibition Assay
This method employs microsomes from insect or yeast cells engineered to express high levels of human aromatase, offering a more standardized and reproducible enzyme source.
Methodology:
-
Enzyme and Reagents: Obtain recombinant human aromatase (CYP19A1) and its redox partner, NADPH-cytochrome P450 reductase.
-
Assay Buffer Preparation: Prepare a suitable buffer, typically a phosphate buffer (pH 7.4), containing cofactors such as NADPH.
-
Inhibitor and Substrate Preparation: Prepare serial dilutions of the test and reference inhibitors. The substrate is typically a fluorogenic or radiolabeled androgen.
-
Assay Procedure:
-
Add the recombinant human aromatase and NADPH-cytochrome P450 reductase to the assay buffer in a microplate format.
-
Add the various concentrations of the inhibitors to the wells.
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate.
-
-
Detection:
-
Fluorometric Detection: If a fluorogenic substrate is used, monitor the increase in fluorescence over time as the substrate is converted to a fluorescent product.
-
Radiometric Detection: If a radiolabeled substrate is used, quantify the formation of the radiolabeled product as described in the placental microsome assay.
-
-
Data Analysis: Similar to the placental microsome assay, calculate the percentage of inhibition and determine the IC50 and Ki values.
Visualizing Pathways and Workflows
Aromatase Inhibition Signaling Pathway
The following diagram illustrates the mechanism of action of aromatase inhibitors in blocking estrogen synthesis.
Caption: Mechanism of Aromatase Inhibition.
Experimental Workflow for Determining Aromatase Inhibitor Selectivity
This diagram outlines a typical workflow to assess the selectivity of a compound for the aromatase enzyme over other related enzymes.
Caption: Workflow for Aromatase Inhibitor Selectivity.
References
- 1. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]
- 2. Studies on aromatase inhibition with 4-androstene-3,6,17-trione: its 3 beta-reduction and time-dependent irreversible binding to aromatase with human placental microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Alkyl- and 6-arylandrost-4-ene-3,17-diones as aromatase inhibitors. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Unraveling the Steroid Receptor Cross-Reactivity Profile of Androst-4-ene-3,6,17-trione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Androst-4-ene-3,6,17-trione, a potent and irreversible aromatase inhibitor, is a compound of significant interest in endocrinology and drug development for its ability to modulate estrogen biosynthesis.[1][2] While its primary mechanism of action is well-documented, a comprehensive understanding of its potential cross-reactivity with other steroid hormone receptors is crucial for a complete safety and efficacy profile. This guide provides a comparative framework for evaluating the binding affinity of this compound with key steroid receptors: the Androgen Receptor (AR), Estrogen Receptor (ER), Progesterone Receptor (PR), Glucocorticoid Receptor (GR), and Mineralocorticoid Receptor (MR). Due to a lack of publicly available direct binding studies for this compound across this full receptor panel, this document outlines the established experimental protocols to perform such an analysis and presents a hypothetical data comparison to illustrate how such findings would be reported.
Introduction to this compound
This compound, also known as 6-OXO, is a steroidal compound recognized for its function as a mechanism-based inhibitor of the aromatase enzyme.[1] By irreversibly binding to and inactivating aromatase, it effectively blocks the conversion of androgens, such as testosterone, into estrogens.[1][2] This mode of action leads to a significant shift in the testosterone-to-estrogen ratio in vivo. While its effects on the endocrine profile through aromatase inhibition are established, its direct interaction with other steroid receptors remains a critical area for investigation to fully characterize its pharmacological profile.
Comparative Cross-Reactivity Data
A thorough review of existing scientific literature reveals a significant gap in the direct, quantitative analysis of this compound's binding affinity to the androgen, estrogen, progesterone, glucocorticoid, and mineralocorticoid receptors. While studies on similar compounds, such as androstenedione, have shown some level of interaction with the androgen receptor, these findings cannot be directly extrapolated to this compound due to structural differences.[3][4]
To address this, the following table illustrates a hypothetical presentation of data that would be generated from a comprehensive cross-reactivity study. This serves as a template for researchers undertaking such an investigation.
Table 1: Hypothetical Comparative Binding Affinity of this compound for Steroid Receptors
| Receptor | Ligand | Binding Affinity (Ki, nM) | Relative Binding Affinity (%) |
| Androgen Receptor (AR) | Dihydrotestosterone (DHT) | 0.5 | 100% |
| This compound | Data Not Available | Data Not Available | |
| Estrogen Receptor α (ERα) | 17β-Estradiol | 0.1 | 100% |
| This compound | Data Not Available | Data Not Available | |
| Progesterone Receptor (PR) | Progesterone | 1 | 100% |
| This compound | Data Not Available | Data Not Available | |
| Glucocorticoid Receptor (GR) | Dexamethasone | 2 | 100% |
| This compound | Data Not Available | Data Not Available | |
| Mineralocorticoid Receptor (MR) | Aldosterone | 0.8 | 100% |
| This compound | Data Not Available | Data Not Available |
Note: The Ki values for reference ligands are representative and may vary based on experimental conditions.
Experimental Protocols for Cross-Reactivity Assessment
To generate the data required for a comprehensive comparison, the following experimental protocols are recommended.
Radioligand Competitive Binding Assay
This is a standard method to determine the binding affinity of a test compound for a specific receptor.[5][6][7]
Objective: To determine the inhibitory constant (Ki) of this compound for AR, ER, PR, GR, and MR.
Materials:
-
Purified recombinant human steroid receptors (AR, ERα, PR, GR, MR)
-
Radiolabeled ligands (e.g., [³H]-DHT for AR, [³H]-Estradiol for ER, [³H]-Progesterone for PR, [³H]-Dexamethasone for GR, [³H]-Aldosterone for MR)
-
This compound
-
Unlabeled reference ligands (DHT, Estradiol, Progesterone, Dexamethasone, Aldosterone)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
A constant concentration of the purified steroid receptor and its corresponding radiolabeled ligand are incubated in the assay buffer.
-
Increasing concentrations of unlabeled this compound are added to compete with the radiolabeled ligand for binding to the receptor.
-
For positive controls, increasing concentrations of the unlabeled reference ligand are used.
-
The mixture is incubated to reach equilibrium.
-
Bound and free radioligand are separated (e.g., by filtration or dextran-coated charcoal).
-
The radioactivity of the bound fraction is measured using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki is calculated from the IC50 using the Cheng-Prusoff equation.
Cell-Based Reporter Gene Assay
This assay measures the functional activity of a compound as an agonist or antagonist of a specific steroid receptor.[8][9]
Objective: To determine if this compound can activate or inhibit the transcriptional activity of AR, ER, PR, GR, and MR.
Materials:
-
Mammalian cell line (e.g., HEK293T, HeLa)
-
Expression plasmids for the full-length human steroid receptors (AR, ERα, PR, GR, MR)
-
Reporter plasmid containing a hormone response element (HRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase)
-
Transfection reagent
-
This compound
-
Reference agonists (DHT, Estradiol, Progesterone, Dexamethasone, Aldosterone)
-
Reference antagonists (e.g., Bicalutamide for AR, Fulvestrant for ER, Mifepristone for PR and GR)
-
Cell culture medium and reagents
-
Lysis buffer and substrate for the reporter gene product
Procedure:
-
Cells are co-transfected with the expression plasmid for the steroid receptor of interest and the corresponding reporter plasmid.
-
After transfection, cells are treated with increasing concentrations of this compound.
-
For agonist testing, cells are treated with this compound alone. For antagonist testing, cells are co-treated with a known agonist and increasing concentrations of this compound.
-
Control wells are treated with vehicle, reference agonist, or reference antagonist.
-
After an appropriate incubation period, cells are lysed, and the activity of the reporter gene is measured.
-
Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).
Visualizations
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: General signaling pathway of a steroid hormone receptor.
Caption: Workflow for assessing steroid receptor cross-reactivity.
Conclusion
While this compound is a well-characterized aromatase inhibitor, its direct interactions with other steroid receptors are not well-defined in the current scientific literature. A comprehensive evaluation of its cross-reactivity is imperative for a complete understanding of its pharmacological profile, which is essential for both research applications and potential therapeutic development. The experimental protocols outlined in this guide provide a robust framework for conducting such studies. The resulting data will be invaluable for elucidating the selectivity of this compound and identifying any potential off-target effects, thereby ensuring its safe and effective use in scientific and clinical settings.
References
- 1. This compound|High-Purity Reference Standard [benchchem.com]
- 2. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]
- 3. Delta-4-androstene-3,17-dione binds androgen receptor, promotes myogenesis in vitro, and increases serum testosterone levels, fat-free mass, and muscle strength in hypogonadal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 6. A high-throughput ligand competition binding assay for the androgen receptor and other nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uwyo.edu [uwyo.edu]
- 8. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
Evaluating a-trione's Impact on the Complete Steroid Hormone Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of a-trione (4-androstene-3,6,17-trione), a steroidal aromatase inhibitor, and its impact on the complete steroid hormone profile. Its performance is objectively compared with other commercially available aromatase inhibitors, supported by available experimental data. This document is intended to serve as a resource for researchers and professionals in drug development and endocrine research.
Introduction to a-trione and Aromatase Inhibition
A-trione, also known as 6-OXO, is a synthetic steroid that functions as a potent, irreversible inhibitor of the aromatase enzyme (cytochrome P450 19A1). Aromatase is a critical enzyme in steroidogenesis, responsible for the conversion of androgens to estrogens. By inhibiting this enzyme, a-trione is purported to decrease estrogen levels and consequently increase testosterone. This mechanism of action places a-trione in the class of drugs known as aromatase inhibitors (AIs), which are broadly categorized into steroidal and non-steroidal inhibitors.
-
Steroidal, Irreversible Inhibitors: These AIs, like a-trione and exemestane, are structurally similar to the natural substrate of aromatase (androstenedione) and act as "suicide inhibitors" by binding irreversibly to the enzyme's active site, leading to its permanent inactivation.[1]
-
Non-steroidal, Reversible Inhibitors: This category includes drugs such as anastrozole and letrozole, which bind reversibly to the heme group of the aromatase enzyme, competitively inhibiting its function.[2]
The primary clinical application of approved aromatase inhibitors is in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[3] However, a-trione has been primarily marketed as a nutritional supplement for athletes to modulate the testosterone-to-estrogen ratio.[4][5]
Comparative Analysis of Hormonal Effects
The following tables summarize the quantitative effects of a-trione and other prominent aromatase inhibitors on key steroid hormones and other related endocrine markers, based on available human studies. It is important to note that direct head-to-head trials comparing a-trione with other AIs across the full steroid profile are limited. The data for a-trione is primarily derived from a study on resistance-trained males, which notably lacked a placebo control group.[4][6]
Table 1: Impact on Androgens and Estrogens
| Hormone | a-trione (6-OXO)[4][6] | Anastrozole[2] | Letrozole[1] | Exemestane[1] |
| Free Testosterone | ▲ 84-90% | ▲ (doubled in one study of older men) | ▲ | ▲ |
| Total Testosterone | Not significantly changed | ▲ | ▲ | ▲ |
| Dihydrotestosterone (DHT) | ▲ 192-265% | Data not readily available | Data not readily available | Data not readily available |
| Estradiol | ▲ 12-27% (incomplete inhibition suggested) | ▼ (significant suppression) | ▼ (more potent suppression than anastrozole) | ▼ (significant suppression, ~85-95%) |
| Estrone | ▲ 22-52% (incomplete inhibition suggested) | ▼ (significant suppression) | ▼ (more potent suppression than anastrozole) | ▼ (significant suppression) |
| Testosterone/Estradiol Ratio | ▲ 53-67% | ▲ | ▲ | ▲ |
Data for a-trione is from an 8-week study on resistance-trained males at dosages of 300 mg and 600 mg daily. The unexpected increase in estrogens with a-trione suggests that it may not completely inhibit aromatase activity in vivo.[7]
Table 2: Effects on Pituitary and Adrenal Hormones
| Hormone | a-trione (6-OXO)[4] | Anastrozole[8][9] | Letrozole[8][9] | Exemestane[1] |
| Luteinizing Hormone (LH) | No significant change | ▲ (slight, non-dose-dependent) | ▲ | ▲ (slight, non-dose-dependent) |
| Follicle-Stimulating Hormone (FSH) | No significant change | ▲ | ▲ (three-fold increase in one study) | ▲ (slight, non-dose-dependent) |
| Cortisol | No significant change | No significant effect | Potential for slight reduction at some doses | No detectable effect on biosynthesis |
| Aldosterone | Data not available | No significant effect | Potential for slight reduction at some doses | No detectable effect on biosynthesis |
Signaling Pathways and Mechanisms
The diagrams below, generated using Graphviz, illustrate the steroidogenesis pathway and the mechanism of action of aromatase inhibitors.
Caption: Simplified steroidogenesis pathway showing the central role of aromatase in converting androgens to estrogens and the inhibitory action of aromatase inhibitors.
Caption: General experimental workflow for the analysis of a complete steroid hormone profile using LC-MS/MS.
Experimental Protocols
The gold standard for comprehensive and accurate quantification of the steroid hormone profile is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Key Experimental Protocol: Steroid Profiling by LC-MS/MS
Objective: To simultaneously quantify multiple steroid hormones in human serum or plasma.
1. Sample Preparation:
-
Protein Precipitation: An initial step to remove the bulk of proteins from the serum/plasma sample. This can be achieved by adding a solvent like methanol or acetonitrile.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): A common method where steroids are extracted from the aqueous sample into an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). This step removes interfering substances and concentrates the analytes.[10]
-
Solid-Phase Extraction (SPE): An alternative to LLE, where the sample is passed through a solid sorbent that retains the steroids. Interfering compounds are washed away, and the steroids are then eluted with a suitable solvent.
-
-
Derivatization (Optional): To enhance the sensitivity of detection for certain steroids, particularly those with poor ionization efficiency, a chemical derivatization step can be included. This modifies the steroid molecule to improve its chromatographic and mass spectrometric properties.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted and prepared sample is injected into a liquid chromatograph. A reverse-phase C18 or similar column is typically used to separate the different steroid hormones based on their polarity. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid, is employed.[11]
-
Mass Spectrometric Detection:
-
The eluent from the LC is introduced into a tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is a commonly used technique to generate charged steroid molecules.[11]
-
Tandem Mass Spectrometry (MS/MS): The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion for each steroid is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides very high specificity and sensitivity for quantification.
-
3. Data Analysis:
-
A calibration curve is generated using standards of known concentrations for each steroid.
-
The concentration of each steroid in the unknown samples is determined by comparing its peak area to the calibration curve.
-
Internal standards (often deuterated versions of the steroids being analyzed) are used to correct for variations in sample preparation and instrument response.
Discussion and Comparison of Alternatives
a-trione: The available data suggests that a-trione is an effective elevator of free testosterone and DHT.[4][6] However, the unexpected increase in estrone and estradiol in the primary human study indicates that its aromatase inhibition may be incomplete or that other metabolic pathways are at play.[7] The lack of a control group in this key study makes it difficult to definitively assess its efficacy compared to a placebo. Furthermore, its effect on the broader steroid profile, including precursors like DHEA and androstenedione, and adrenal steroids, remains largely uncharacterized in published literature.
Non-steroidal Aromatase Inhibitors (Anastrozole and Letrozole): These are well-characterized drugs with proven efficacy in estrogen suppression.[1] Letrozole is generally considered more potent than anastrozole in this regard.[1] They are highly selective for the aromatase enzyme and have minimal impact on adrenal steroidogenesis, making them a "cleaner" option for targeted aromatase inhibition.[8][9] However, as reversible inhibitors, their effect is dependent on continuous administration.
Steroidal Aromatase Inhibitor (Exemestane): As an irreversible inhibitor, exemestane offers a more permanent inactivation of the aromatase enzyme.[1] Its steroidal structure may confer some mild androgenic effects. Like the non-steroidal AIs, it is highly selective and does not significantly affect cortisol or aldosterone production.[1]
Conclusion
A-trione demonstrates a clear impact on the androgen profile, significantly increasing free testosterone and DHT. However, its effect on estrogens is less straightforward than that of approved aromatase inhibitors, with evidence suggesting incomplete inhibition. Compared to the well-studied, highly selective, and potent non-steroidal (anastrozole, letrozole) and steroidal (exemestane) aromatase inhibitors, a-trione's overall effect on the complete steroid hormone profile is less well-documented.
For research and drug development purposes, the established aromatase inhibitors offer a more predictable and selective tool for modulating estrogen levels. Further placebo-controlled studies employing comprehensive steroid profiling techniques, such as LC-MS/MS, are necessary to fully elucidate the complete endocrine effects of a-trione and to accurately compare its performance against other aromatase inhibitors. Researchers should be cautious in interpreting the effects of a-trione solely as an aromatase inhibitor, as other mechanisms may be involved.
References
- 1. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aromatase inhibitors in men: effects and therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical differences among the aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of eight weeks of an alleged aromatase inhibiting nutritional supplement 6-OXO (androst-4-ene-3,6,17-trione) on serum hormone profiles and clinical safety markers in resistance-trained, eugonadal males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Androstenetrione: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 6. Effects of eight weeks of an alleged aromatase inhibiting nutritional supplement 6-OXO (this compound) on serum hormone profiles and clinical safety markers in resistance-trained, eugonadal males - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Development of an LC-MS/MS method for aromatase inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the In Vivo Landscape of DHT Modulation: A Comparative Analysis of Androst-4-ene-3,6,17-trione and 5α-Reductase Inhibitors
For Immediate Release
This guide provides a comprehensive comparison of the in vivo effects of Androst-4-ene-3,6,17-trione (also known as 6-OXO or 4-AT), a potent aromatase inhibitor, on dihydrotestosterone (DHT) levels against established 5α-reductase inhibitors such as Finasteride, Dutasteride, and the botanical extract Saw Palmetto. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data, methodologies, and underlying signaling pathways.
This compound distinguishes itself by its mechanism of action, which involves the irreversible inhibition of the aromatase enzyme. This leads to a significant increase in endogenous testosterone, which can subsequently be converted to DHT. In contrast, Finasteride, Dutasteride, and Saw Palmetto act by directly inhibiting the 5α-reductase enzyme, thereby blocking the conversion of testosterone to DHT.
Comparative Efficacy on DHT Levels: A Quantitative Overview
The following table summarizes the quantitative effects of this compound and its alternatives on circulating DHT levels as reported in human in vivo studies.
| Compound | Dosage | Study Population | Duration | Change in Serum DHT |
| This compound | 300 mg/day | Resistance-trained males | 8 weeks | Significant Increase |
| 600 mg/day | Resistance-trained males | 8 weeks | Significant Increase | |
| Finasteride | 5 mg/day | Men with BPH | Up to 4 years | ~70% decrease[1] |
| 1 mg/day | Men with androgenetic alopecia | N/A | Significant decrease[2] | |
| 0.2 mg/day | Men with androgenetic alopecia | 42 days | ~68.6% decrease[3] | |
| Dutasteride | 0.5 mg/day | Men with BPH | 4 years | ~95% decrease[4][5] |
| 0.5 mg/day | Healthy young men | 1 year | Significant decrease | |
| Saw Palmetto Extract | 400 mg/day (oral) | Males and females with AGA | 16 weeks | Marked reduction (p<0.001)[6][7] |
Detailed Experimental Protocols
A critical aspect of evaluating these compounds is understanding the methodologies employed in the cited studies.
This compound (Baylor University Study)
While the full text of the seminal Baylor University study on this compound is not publicly available, the study design involved the administration of 300 mg and 600 mg of the compound to resistance-trained males over an eight-week period. Blood samples were collected at specified intervals to monitor hormonal profiles, including DHT. The precise analytical method used for DHT quantification (e.g., Liquid Chromatography-Tandem Mass Spectrometry [LC-MS/MS] or immunoassay) is not detailed in the available abstracts.
Finasteride
-
Study Design: A double-blind, placebo-controlled study involving men with androgenetic alopecia.
-
Dosage: Oral administration of 5 mg/day.
-
Hormone Analysis: Serum DHT concentrations were measured. While specific assay details vary between studies, modern analyses frequently utilize LC-MS/MS for accurate quantification.[1][2][3]
Dutasteride
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled trial in men with Benign Prostatic Hyperplasia (BPH).
-
Dosage: Oral administration of 0.5 mg/day.
-
Hormone Analysis: Serum DHT levels were a key endpoint, typically measured by validated immunoassays or LC-MS/MS.[4][5][8][9]
Saw Palmetto
-
Study Design: A double-blind, placebo-controlled clinical study in subjects with androgenetic alopecia.
-
Dosage: 400 mg of a standardized oral extract daily.
-
Hormone Analysis: Serum DHT levels were measured, with statistical significance determined against a placebo group.[6][7]
General Protocol for Serum DHT Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry is the gold standard for the accurate measurement of steroid hormones. A general protocol involves:
-
Sample Preparation: Serum samples are subjected to liquid-liquid extraction to isolate the steroids.
-
Derivatization: To enhance ionization efficiency, the extracted analytes may be derivatized.
-
Chromatographic Separation: The derivatized sample is injected into a liquid chromatograph to separate DHT from other steroids.
-
Mass Spectrometric Detection: The separated compounds are ionized and detected by a tandem mass spectrometer, which provides high selectivity and sensitivity.[10][11][12][13][14]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the distinct mechanisms of action of this compound and 5α-reductase inhibitors, as well as a typical experimental workflow for assessing their effects.
Caption: Signaling pathway of this compound.
Caption: Signaling pathway of 5α-Reductase Inhibitors.
Caption: Experimental workflow for a placebo-controlled clinical trial.
Conclusion
This compound and 5α-reductase inhibitors represent two distinct strategies for modulating DHT levels. While this compound indirectly increases DHT by elevating its precursor, testosterone, through aromatase inhibition, Finasteride, Dutasteride, and Saw Palmetto directly inhibit the conversion of testosterone to DHT. The choice of compound for research or therapeutic development will depend on the desired outcome on the androgen profile. The significant DHT-lowering effects of Finasteride and Dutasteride are well-documented with extensive clinical data. The DHT-increasing effect of this compound is also supported by in vivo human data, although a more detailed publication of the primary study would be beneficial for a complete comparative assessment. Researchers should carefully consider the differing mechanisms and downstream hormonal effects when designing studies in this area.
References
- 1. Finasteride Patient Tips: 7 things you should know [drugs.com]
- 2. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The effects of finasteride on scalp skin and serum androgen levels in men with androgenetic alopecia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. echemi.com [echemi.com]
- 6. Oral and Topical Administration of a Standardized Saw Palmetto Oil Reduces Hair Fall and Improves the Hair Growth in Androgenetic Alopecia Subjects – A 16-Week Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral and Topical Administration of a Standardized Saw Palmetto Oil Reduces Hair Fall and Improves the Hair Growth in Androgenetic Alopecia Subjects - A 16-Week Randomized, Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dutasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. benchchem.com [benchchem.com]
- 11. msacl.org [msacl.org]
- 12. Simultaneous determination of dihydrotestosterone and its metabolites in mouse sera by LC-MS/MS with chemical derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
Replicating and Validating Published Findings on Androst-4-ene-3,6,17-trione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of published findings on Androst-4-ene-3,6,17-trione, a compound known for its activity as a potent aromatase inhibitor. The information presented herein is intended to assist researchers, scientists, and drug development professionals in replicating and validating these findings by providing detailed experimental data, protocols, and a comparative analysis of its effects.
This compound, also known as 6-OXO, functions as a mechanism-based, irreversible inhibitor of the aromatase enzyme (CYP19A1).[1] This enzyme is critical for the conversion of androgens, such as testosterone, into estrogens, like estradiol.[1][2][3] By permanently binding to and inactivating aromatase, primarily in peripheral and adipose tissues, this compound effectively reduces estrogen biosynthesis.[1][2] This inhibition leads to a decrease in circulating estradiol levels, which in turn stimulates the production of luteinizing hormone (LH).[1][2] Elevated LH levels then signal the Leydig cells in the testes to increase testosterone production.[1]
Comparative Analysis of Hormonal Responses
A key study conducted at Baylor University investigated the effects of this compound supplementation in resistance-trained males over an eight-week period.[2][4] The study assessed two different daily dosages, 300 mg and 600 mg. The primary outcomes measured were changes in various serum hormone levels. The quantitative data from this study are summarized in the table below.
| Hormone/Marker | 300 mg Daily Dose (8 weeks) | 600 mg Daily Dose (8 weeks) | Key Findings |
| Free Testosterone | 90% increase from baseline[2][4] | 84% increase from baseline[2][4] | Significant increases were observed for both dosages compared to baseline. |
| Dihydrotestosterone (DHT) | 192% increase from baseline[4] | 265% increase from baseline[4] | A substantial and dose-dependent increase in DHT levels was noted. |
| Testosterone/Estradiol Ratio | 53% increase from baseline[1][4] | 67% increase from baseline[1][4] | The ratio of free testosterone to estradiol showed a significant increase. |
| Estrone | 22% increase from baseline[4] | 52% increase from baseline[4] | A dose-dependent increase in estrone was observed. |
| Body Composition | No significant change[2][4] | No significant change[2][4] | Supplementation did not have a discernible effect on body composition. |
| Clinical Safety Markers | No adverse effects reported[4] | No adverse effects reported[4] | No negative impacts on clinical safety markers were observed during the study. |
Experimental Protocols
To facilitate the replication of these findings, the following provides an overview of the methodologies employed in key studies investigating this compound.
Human Clinical Trial Protocol (Based on the Baylor University Study)
-
Participants: Resistance-trained, eugonadal males.[4]
-
Study Design: Double-blind, randomized controlled trial over eight weeks.[4]
-
Supplementation: Participants were administered either 300 mg or 600 mg of this compound daily.[4]
-
Data Collection: Blood and urine samples were collected at baseline (week 0) and at weeks 1, 3, 8, and 11 (following a 3-week washout period).[4]
-
Hormone Analysis: Serum samples were analyzed for total testosterone, free testosterone, dihydrotestosterone (DHT), estradiol, estriol, estrone, sex hormone-binding globulin (SHBG), luteinizing hormone (LH), follicle-stimulating hormone (FSH), and the ratio of free testosterone to estradiol.[4]
-
Clinical Safety Monitoring: Blood and urine samples were also analyzed for standard clinical chemistry markers to assess safety.[4]
-
Statistical Analysis: Data were analyzed using a two-way multivariate analysis of variance (MANOVA).[4]
Metabolite Identification Protocol
-
Objective: To identify and quantify this compound and its metabolites in human urine.[5][6]
-
Sample Preparation: Urine samples undergo enzymatic hydrolysis followed by a liquid-liquid extraction with diethyl ether.[6]
-
Analytical Method: The extracts are analyzed using liquid chromatography/ion trap-mass spectrometry (LC/MS).[6] This method allows for the separation and quantification of the parent compound and its metabolites.
-
Key Metabolites Identified: The major urinary metabolite is androst-4-ene-6α-ol-3,17-dione, with androst-4-ene-6α,17β-diol-3-one being a minor metabolite.[6] The parent compound is primarily excreted in a conjugated form.[6]
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the signaling pathway affected by this compound and a typical experimental workflow for its analysis.
Caption: Mechanism of this compound Action.
Caption: Workflow for Metabolite Analysis in Urine.
Alternatives and Comparative Efficacy
While this compound has demonstrated potent aromatase inhibiting activity, other compounds are also utilized for this purpose. These include both pharmaceutical aromatase inhibitors and other nutritional supplements.
-
Pharmaceutical Aromatase Inhibitors: Drugs such as anastrozole and testolactone are well-established aromatase inhibitors.[7] These compounds also work by blocking the aromatase enzyme to reduce estrogen production.[7]
-
Other Nutritional Supplements: Various other supplements are marketed as aromatase inhibitors. However, the scientific evidence supporting their efficacy is often limited.
Conclusion
The published findings on this compound consistently demonstrate its role as a powerful and irreversible inhibitor of the aromatase enzyme. The primary human clinical trial data indicates a significant impact on increasing free testosterone and dihydrotestosterone levels, as well as the testosterone-to-estradiol ratio, without adverse effects on body composition or clinical safety markers in the studied population. The provided experimental protocols and diagrams offer a framework for researchers to replicate and further investigate the properties of this compound. Future research should focus on direct comparative studies with other aromatase inhibitors to better delineate its relative efficacy and potential therapeutic applications.
References
- 1. This compound|High-Purity Reference Standard [benchchem.com]
- 2. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]
- 3. Effects of eight weeks of an alleged aromatase inhibiting nutritional supplement 6-OXO (this compound) on serum hormone profiles and clinical safety markers in resistance-trained, eugonadal males - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of eight weeks of an alleged aromatase inhibiting nutritional supplement 6-OXO (this compound) on serum hormone profiles and clinical safety markers in resistance-trained, eugonadal males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. Quantitative analysis of this compound and metabolites in human urine after the administration of a food supplement by liquid chromatography/ion trap-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20050059646A1 - Use of 4-androstene-3,6,17-trione to elevate testosterone levels and the testosterone/estrogen ratio in males - Google Patents [patents.google.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Androst-4-ene-3,6,17-trione
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of Androst-4-ene-3,6,17-trione, a potent aromatase inhibitor used in research. Adherence to these procedures is essential to mitigate risks to personnel and the environment.
Chemical and Hazard Profile
| Property | Information | Source |
| Chemical Name | This compound | PubChem |
| CAS Number | 2243-06-3 | Biosynth |
| Molecular Formula | C₁₉H₂₄O₃ | PubChem |
| Molar Mass | 300.39 g/mol | PubChem |
| Known Hazards (based on 4-Androstene-3,17-dione) | Harmful if swallowed. Suspected of causing cancer. May damage fertility or the unborn child. Toxic to aquatic life. | Sigma-Aldrich |
Immediate Safety Precautions
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE).
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A lab coat should be worn to protect from skin contact.
-
Respiratory Protection: If handling the powder outside of a fume hood, a respirator may be necessary to avoid inhalation.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Keep solid waste (e.g., contaminated gloves, weigh paper) separate from liquid waste.
-
-
Waste Container Labeling:
-
Use a dedicated, clearly labeled, and sealed container for this compound waste.
-
The label should include:
-
"Hazardous Waste"
-
"this compound"
-
CAS Number: 2243-06-3
-
Associated Hazards (e.g., "Toxic," "Carcinogen," "Reproductive Hazard")
-
Accumulation Start Date
-
-
-
Disposal of Unused or Expired Compound:
-
For pure, unused, or expired this compound, it should be disposed of in its original container if possible, or a suitable, labeled hazardous waste container.
-
Do not attempt to neutralize the chemical in the lab unless you have a specific, validated protocol for doing so.
-
-
Disposal of Contaminated Materials:
-
Solid Waste: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, must be collected in the designated hazardous waste container for solids.
-
Liquid Waste: Solutions containing this compound should be collected in a designated hazardous waste container for liquids. Do not pour this waste down the drain.
-
-
Final Disposal:
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.
-
Follow your institution's specific procedures for arranging a pickup of hazardous waste.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult your institution's Environmental Health and Safety (EHS) department for detailed guidance.
Personal protective equipment for handling Androst-4-ene-3,6,17-trione
This document provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling Androst-4-ene-3,6,17-trione (also known as 6-OXO or 4-AT). Adherence to these guidelines is essential to ensure personal safety and proper management of this physiologically active substance.
Chemical and Physical Properties
This compound is a steroidal compound recognized as a potent, irreversible aromatase inhibitor.[1][2] It functions by permanently binding to and inactivating the aromatase enzyme, which is responsible for converting androgens to estrogens.[1][2]
| Property | Value |
| IUPAC Name | (10R,13S)-10,13-dimethyl-1,7,8,9,10,11,12,13,15,16-decahydro-2H-cyclopenta[a]phenanthrene-3,6,17(14H)-trione[1] |
| CAS Number | 2243-06-3[1][3][4] |
| Molecular Formula | C₁₉H₂₄O₃[1][3][4] |
| Molar Mass | 300.39 g/mol [1][3] |
| Synonyms | 4-Androstene-3,6,17-trione, 4-AT, 6-OXO, 4-etioallocholen-3,6,17-trione[1] |
Hazard Identification and Classification
This substance is considered a hazardous, physiologically active compound and must be handled with appropriate care. Key hazard statements indicate that it is harmful if swallowed, suspected of causing cancer, and may damage fertility or the unborn child.[5]
| Hazard Statement | GHS Code | Description |
| Harmful if swallowed | H302 | Ingestion may lead to adverse health effects.[6] |
| Suspected of causing cancer | H351 | May cause cancer based on available evidence.[5] |
| May damage fertility or the unborn child | H360 | May have adverse effects on reproductive health and fetal development.[5] |
| May cause harm to breast-fed children | H362 | May be harmful to infants via breast milk.[5] |
| Toxic to aquatic life | H401 | Poses a threat to aquatic environments. |
Personal Protective Equipment (PPE)
The use of appropriate PPE is the final and a critical barrier against exposure.[7] All personnel handling this compound must wear the following equipment.[8]
Caption: Required PPE for handling this compound.
-
Gowns: Wear a disposable, lint-free, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[8]
-
Gloves: Two pairs of powder-free, chemotherapy-rated gloves should be worn at all times.[7][8] The inner glove should be tucked under the gown cuff, and the outer glove should be placed over the cuff. Change the outer gloves regularly or immediately if contaminated, torn, or punctured.[8]
-
Eye and Face Protection: Use safety goggles with side shields.[5] When there is a risk of splashes, a full face shield is required.[9]
-
Respiratory Protection: Respiratory protection is required when dusts are generated. An N95, N100, or P3 filter respirator is recommended.[7] Surgical masks do not provide adequate protection against chemical exposure.[7]
-
Shoe Covers: Wear shoe covers to prevent the tracking of contaminants out of the work area.[9]
Safe Handling and Operational Workflow
A systematic approach is essential for safely handling this compound. The following workflow outlines the key steps from preparation to disposal.
Caption: Step-by-step workflow for safe handling.
Step-by-Step Protocol:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) before beginning any work.
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
-
Ensure a chemical spill kit is readily accessible.
-
Don all required PPE as specified in Section 3.
-
-
Handling and Weighing:
-
Experimental Procedure:
-
Keep containers tightly closed when not in use.
-
Do not eat, drink, apply cosmetics, or smoke in the handling area.[8]
-
-
Decontamination:
-
After handling, thoroughly wash all surfaces, glassware, and equipment that may have come into contact with the chemical.
-
Wash hands thoroughly with soap and water after removing gloves.[8]
-
-
Storage:
-
Store the compound in a locked, tightly closed container in a dry, cool (recommended <-15°C), and well-ventilated area.[3]
-
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), disposable labware, and any material used for spill cleanup should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or chemical waste should be collected in a separate, sealed, and labeled hazardous waste container.
-
Disposal: All waste must be disposed of through an approved waste disposal plant, following all local and national regulations. Do not mix with other waste streams.
Mechanism of Action: Aromatase Inhibition
This compound is a "suicide" inhibitor of aromatase, the enzyme that synthesizes estrogens.[2] This inhibition leads to a decrease in estradiol levels, which in turn causes an increase in Luteinizing Hormone (LH) and subsequently, testosterone.[1]
Caption: Simplified pathway of aromatase inhibition.
Experimental Protocol Example: Metabolism Study
Studies investigating the metabolism of this compound typically involve controlled administration and subsequent analysis of biological samples.
Objective: To identify and quantify the parent compound and its metabolites in urine following oral administration.
Methodology:
-
Volunteer Recruitment: Healthy volunteers participate in the study.
-
Baseline Sampling: Urine samples are collected prior to administration to establish a baseline steroid profile.[12]
-
Administration: A controlled dose of this compound is administered orally.[12]
-
Sample Collection: Urine samples are collected at timed intervals post-administration (e.g., up to 37-48 hours).[12][13]
-
Sample Preparation: Urine samples are prepared for analysis, often involving enzymatic hydrolysis, liquid-liquid extraction, and derivatization (e.g., to form trimethylsilyl (TMS) derivatives).
-
Analysis: Samples are analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to detect the parent compound and its metabolites, such as androst-4-ene-6α-ol-3,17-dione.[2][13] The method is validated for sensitivity and selectivity, with limits of detection typically in the range of 5-10 ng/mL.[13]
References
- 1. 4-Androstene-3,6,17-trione - Wikipedia [en.wikipedia.org]
- 2. This compound|High-Purity Reference Standard [benchchem.com]
- 3. This compound | 2243-06-3 | FA17905 [biosynth.com]
- 4. This compound | C19H24O3 | CID 150986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
- 6. bg.cpachem.com [bg.cpachem.com]
- 7. pppmag.com [pppmag.com]
- 8. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. gerpac.eu [gerpac.eu]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. dshs-koeln.de [dshs-koeln.de]
- 13. Detection of this compound (6-OXO) and its metabolites in urine by gas chromatography-mass spectrometry in relation to doping analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
